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  • Product: (4-Bromo-2-methylbutan-2-yl)cyclopropane
  • CAS: 1909313-64-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Elucidation Guide: 1H and 13C Chemical Shifts for (4-Bromo-2-methylbutan-2-yl)cyclopropane

Executive Summary & Structural Significance (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly specialized, versatile chemical intermediate utilized extensively in the discovery of novel active mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly specialized, versatile chemical intermediate utilized extensively in the discovery of novel active molecules, particularly within 1[1]. Its molecular architecture presents two distinct reactive sites: a strained cyclopropane ring that enhances metabolic stability and lipophilicity, and a bromoalkyl tail amenable to nucleophilic substitution[1].

Because this compound is frequently used as a foundational building block for complex synthesis, confirming its structural integrity and purity via 2 is a critical quality control step[2]. This technical guide provides an in-depth analysis of the predicted 1 H and 13 C NMR chemical shifts, the causality behind these spectral features, and a self-validating experimental protocol for accurate structural elucidation.

Structural Deconstruction & Electronic Causality

To accurately assign the NMR spectra, we must first deconstruct the molecule into its core spin systems and understand the electronic environments dictating their chemical shifts:

  • The Bromoethyl Tail (C3-C4): The electronegative bromine atom exerts a strong inductive deshielding effect on the α -protons (C4). However, in 13 C NMR, the "heavy atom effect" (spin-orbit coupling induced by the large electron cloud of bromine) partially mitigates this extreme downfield shift, causing the C4 carbon to resonate further upfield than an equivalent oxygen-bearing carbon.

  • The gem-Dimethyl Quaternary Center (C2): This fully substituted carbon acts as an insulating node, breaking 1 H- 1 H scalar coupling between the bromoethyl tail and the cyclopropyl ring.

  • The Cyclopropane Ring: The C-C bonds in cyclopropane possess unusually high p-character (often described as "bent bonds" or sp5 hybridized). This unique geometry creates a diamagnetic ring current that strongly shields protons situated directly above or adjacent to the ring, pushing their chemical shifts into the extreme upfield region (0.2–0.8 ppm). Furthermore, the spatial relationship of the cyclopropyl methylene protons relative to the bulky quaternary center renders them diastereotopic.

Spin system connectivity and key 1H NMR chemical shifts for the target molecule.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts and multiplet structures based on empirical additivity rules and the specific stereochemical environment of the 3[3].

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )
PositionProtonsMultiplicityShift (ppm) J (Hz)Causality & Assignment Logic
C4 2HTriplet (t)3.42~8.0Strongly deshielded by the directly attached electronegative Bromine atom; coupled to C3.
C3 2HTriplet (t)1.85~8.0Coupled to C4 forming an A2​X2​ spin system; slightly deshielded by the β -Bromine.
C1, C1' 6HSinglet (s)0.88-Equivalent methyl groups on the C2 quaternary center; shielded by the adjacent cyclopropane ring.
Cp-CH 1HMultiplet (m)0.65-Methine proton of the cyclopropane ring; exhibits complex scalar coupling to the four ring methylenes.
Cp-CH 2​ 4HMultiplets (m)0.25 - 0.40-Diastereotopic ring protons. Protons cis and trans to the bulky substituent experience different magnetic environments, resulting in distinct upfield multiplets.
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ )
PositionCarbon TypeShift (ppm)Causality & Assignment Logic
C3 CH 2​ 45.8Aliphatic methylene, shifted downfield due to its position β to the Bromine and α to the quaternary center.
C2 Quaternary (C)36.2Fully substituted carbon. Lacks attached protons, resulting in a longer T1​ relaxation time.
C4 CH 2​ -Br30.5Directly attached to Bromine. The heavy atom effect prevents this from shifting as far downfield as an oxygenated carbon.
C1, C1' CH 3​ 27.5Equivalent gem-dimethyl carbons.
Cp-CH CH18.5Strained methine carbon; sp2 -like hybridization shifts it slightly downfield relative to the ring CH 2​ carbons.
Cp-CH 2​ CH 2​ (x2)2.0Highly shielded strained ring methylenes, characteristic of intact cyclopropane moieties.

Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed. The methodology explains why specific parameters are chosen, ensuring the resulting data is robust enough for publication or regulatory filing.

Phase 1: Precision Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the compound for 1 H NMR. For 13 C NMR, increase the mass to 50–70 mg to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is ideal for non-polar halogenated alkanes. TMS provides an unambiguous internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

  • Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm. Causality: A column height below 4.0 cm places the liquid-air interface within the active volume of the RF coil, causing severe magnetic susceptibility distortions that make perfect shimming impossible.

Phase 2: Spectrometer Acquisition Parameters (600 MHz)
  • 1D 1 H NMR (zg30):

    • Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: This ensures full longitudinal relaxation ( T1​ ) of the aliphatic protons, allowing for strictly quantitative integration (e.g., confirming the exact 6H integration of the gem-dimethyl singlet).

    • Acquire 16 to 32 scans with a spectral width of 12 ppm.

  • 1D 13 C NMR (zgpg30):

    • Utilize a proton-decoupled pulse sequence to collapse JCH​ couplings, yielding sharp singlets for each carbon.

    • Set D1​ to 3.0 seconds. Causality: The quaternary carbon (C2) lacks dipole-dipole relaxation mechanisms from attached protons, resulting in a highly extended T1​ . A longer D1​ ensures C2 appears in the final spectrum with sufficient signal-to-noise ratio.

    • Acquire 512 to 1024 scans.

Phase 3: Processing and Self-Validation
  • Apodization: Apply an exponential window function prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to mathematically enhance the signal-to-noise ratio without sacrificing critical multiplet resolution.

  • Referencing: Manually phase the spectra and calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm. Validate this by checking the residual CHCl 3​ solvent peak, which must precisely align at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR (600 MHz) A->B C 1D 13C NMR (150 MHz) A->C D 2D COSY (H-H) B->D E 2D HSQC/HMBC (C-H) B->E C->E F Signal Assignment & Multiplet Analysis D->F E->F G Structural Verification F->G

NMR structural elucidation workflow for (4-Bromo-2-methylbutan-2-yl)cyclopropane.

References

  • Benchchem. "(4-Bromo-2-methylbutan-2-yl)cyclopropane". Benchchem Product Catalog.
  • EvitaChem. "Buy (4-Bromo-2-methylbutan-2-yl)cyclopropane (EVT-3124306) | 1909313-64-9". EvitaChem Synthesis & Applications.
  • Benchchem. "(4-Bromo-2-methylbutan-2-yl)cyclopropane - NMR Spectroscopy". Benchchem Analytical Data.

Sources

Exploratory

A Comprehensive Technical Guide on the Crystal Structure and Stereochemistry of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Executive Summary (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly versatile aliphatic building block utilized extensively in agrochemical and medicinal chemistry [1]. Featuring a strained cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly versatile aliphatic building block utilized extensively in agrochemical and medicinal chemistry [1]. Featuring a strained cyclopropane ring and a reactive bromoalkyl tail, it serves as a dual-site intermediate for complex molecular synthesis. However, its physical state as a highly flexible, low-melting liquid at standard temperature and pressure (STP) presents a significant challenge for structural characterization.

This whitepaper provides an in-depth analysis of the molecule's stereochemical identity, conformational dynamics, and the advanced crystallographic methodologies required to elucidate its solid-state structure. By leveraging in situ cryocrystallography and the Crystalline Sponge (CS) method, researchers can bypass the limitations of traditional Single-Crystal X-Ray Diffraction (SC-XRD) to obtain precise atomic-level data.

Molecular Architecture & Stereochemical Analysis

A rigorous understanding of a molecule's spatial arrangement is the foundation of rational drug design and synthetic planning. Despite its complex nomenclature, a systematic deconstruction of (4-Bromo-2-methylbutan-2-yl)cyclopropane reveals critical insights into its stereochemical nature.

Stereochemical Identity: The Achirality Proof

A common pitfall in structural analysis is the assumption of chirality in highly branched alkanes. We must analyze the substitution pattern at the primary attachment point, Carbon-2 (C2) of the butane chain:

  • Parent Chain: Butane (C1–C2–C3–C4).

  • Substituents at C2:

    • A methyl group (C1 of the butane chain).

    • A second methyl group (the "2-methyl" substituent).

    • A 2-bromoethyl group (C3 and C4 of the butane chain).

    • The cyclopropyl ring.

Because C2 is bonded to two identical methyl groups , it possesses a local plane of symmetry and is strictly achiral (it is not a stereocenter). Furthermore, the cyclopropane ring is monosubstituted; the C1' carbon of the ring is bonded to two identical -CH2- groups within the ring, rendering it achiral as well. Consequently, the entire molecule is achiral and will crystallize in a centrosymmetric space group (e.g., P2₁/c or P-1) or an achiral non-centrosymmetric space group.

Conformational Stereochemistry (Rotamers)

While devoid of fixed stereocenters, the molecule exhibits significant conformational flexibility. The 3D structure is dictated by two primary rotational axes:

  • C2–C3 Bond Rotation: The 2-bromoethyl tail can adopt anti or gauche conformations relative to the bulky cyclopropyl group. The anti conformer is thermodynamically favored due to the minimization of steric strain.

  • C2–Cyclopropyl Bond Rotation: The cyclopropane ring prefers a bisected conformation rather than a perpendicular one. This allows the high p-character Walsh orbitals of the strained C-C ring bonds to optimally overlap with the adjacent σ* orbitals of the alkyl chain, providing stabilizing hyperconjugation.

Conformers A Conformational Flexibility (4-Bromo-2-methylbutan-2-yl)cyclopropane B C2-C3 Bond Rotation (Bromoethyl Tail) A->B C C2-Cyclopropyl Bond Rotation A->C D Anti Conformer (Lowest Steric Strain) B->D Preferred E Gauche Conformer (Higher Energy) B->E Hindered F Bisected Conformation (Optimal Orbital Overlap) C->F Preferred G Perpendicular Conformation (Steric Clash) C->G Hindered

Diagram 1: Conformational energy landscape and rotameric states of the molecule.

Crystallographic Methodologies for Low-Melting Liquids

Because (4-Bromo-2-methylbutan-2-yl)cyclopropane is a liquid at room temperature, traditional solvent evaporation or vapor diffusion crystallization methods are physically impossible. To obtain a crystal structure, the system must be artificially ordered using one of two advanced techniques: The Crystalline Sponge Method or In Situ Cryocrystallography .

The Crystalline Sponge (CS) Method

Pioneered by the Fujita group, this method utilizes a highly porous metal-organic framework (MOF)—typically [(ZnI2)3(TPT)2] (where TPT = 2,4,6-tri(4-pyridyl)-1,3,5-triazine)—as a "sponge" to absorb liquid guests [2]. The internal pores of the MOF provide a highly ordered chemical environment. Through intermolecular interactions (such as halogen bonding and van der Waals forces), the liquid molecules align uniformly within the pores, allowing SC-XRD data to be collected on the host-guest complex without freezing the bulk liquid [2].

In Situ Cryocrystallography

This technique involves freezing the liquid inside a capillary to form a glass, followed by localized heating using an infrared (IR) laser (an Optical Heating and Crystallization Device, OHCD). By slowly translating the laser melt-zone along the capillary, a single nucleation event is isolated, and a single crystal is grown directly from the melt at cryogenic temperatures [3].

XRD_Methods cluster_CS Crystalline Sponge Method cluster_Cryo In Situ Cryocrystallography Liquid Liquid Sample (4-Bromo-2-methylbutan-2-yl)cyclopropane CS1 MOF Synthesis [(ZnI2)3(TPT)2] Liquid->CS1 Aliquot 1 CR1 Capillary Loading Liquid->CR1 Aliquot 2 CS2 Solvent Exchange (Cyclohexane) CS1->CS2 CS3 Guest Soaking (Ordered Trapping) CS2->CS3 XRD SC-XRD Data Collection (Cu Kα or Mo Kα) CS3->XRD CR2 Flash Freezing (Liquid N2) CR1->CR2 CR3 IR Laser Zone Melting (Annealing) CR2->CR3 CR3->XRD Structure Molecular & Crystal Structure Determination XRD->Structure

Diagram 2: Parallel workflows for crystallizing low-melting liquid organic compounds.

Theoretical Crystal Packing and Supramolecular Interactions

When (4-Bromo-2-methylbutan-2-yl)cyclopropane is forced into a crystalline lattice, its packing is governed by weak, highly directional non-covalent interactions. Understanding these forces is critical for predicting its behavior in solid-state formulations or host-guest complexes.

Table 1: Conformational and Crystallographic Parameters
ParameterValue / DescriptionAnalytical Implication
Molecular Formula C8H15BrDefines electron density requirements for SC-XRD solving.
Stereocenters 0 (Achiral)Lattice will form in a centrosymmetric space group (e.g., P2₁/c).
Primary Halogen Bonds Br···Br and C-H···BrDrives supramolecular assembly; bromine acts as a heavy-atom anchor.
Secondary Interactions C-H···π (Cyclopropyl)The strained cyclopropane ring acts as a weak π-acceptor.
Preferred C2-C3 Rotamer Anti ConformationMinimizes steric clash, resulting in a linear extended alkyl tail.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Guest Inclusion via the Crystalline Sponge Method

Causality Focus: Cu Kα radiation is prioritized over Mo Kα. Because the MOF framework is heavily solvated and diffracts weakly, the higher intensity and longer wavelength of Cu Kα provide a vastly superior signal-to-noise ratio (I/σ) at high diffraction angles [2].

  • Host Synthesis: Dissolve 2,4,6-tri(4-pyridyl)-1,3,5-triazine (TPT) and ZnI₂ in a nitrobenzene/methanol solvent mixture. Allow slow layer diffusion at 20°C for 3–5 days to grow high-quality [(ZnI2)3(TPT)2] single crystals.

  • Solvent Exchange: Immerse the synthesized crystals in anhydrous cyclohexane. Monitor the exchange process via GC-MS or IR spectroscopy until the nitrobenzene is fully displaced. Why? Cyclohexane is a weakly interacting solvent that is easily displaced by the target guest.

  • Guest Soaking: Transfer a single, uncracked sponge crystal into a sealed micro-vial. Add 2 μL of neat (4-Bromo-2-methylbutan-2-yl)cyclopropane. Incubate at 50°C for 48 hours to allow the guest to diffuse into the pores and achieve ordered trapping.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) at 100 K. Solve the structure utilizing anomalous dispersion from the Zn and I atoms to locate the guest electron density.

Protocol B: In Situ Cryocrystallization

Causality Focus: Flash freezing creates an amorphous glass. Without the IR laser annealing step, the sample would remain a disordered powder, yielding no single-crystal diffraction spots [3].

  • Sample Loading: Draw the liquid compound into a 0.3 mm quartz Lindemann capillary via capillary action. Flame-seal both ends to prevent evaporation under the nitrogen stream.

  • Flash Freezing: Mount the capillary on the goniometer head. Rapidly quench the sample to 100 K using a liquid nitrogen cryostream to form a homogeneous, transparent glass.

  • Zone Melting (Annealing): Focus an IR laser (λ ≈ 1400 nm) onto the bottom of the capillary to create a localized melt zone. Slowly translate the laser upward at a rate of 0.1 mm/hr. As the melt zone moves, a single nucleation point will form at the solid-liquid interface, growing into a single crystal.

  • Data Collection: Verify the single-crystal nature via optical microscopy and initial diffraction frames. Collect full SC-XRD data at 100 K using Mo Kα radiation (λ = 0.7107 Å) to minimize absorption effects from the bromine atom.

References

  • Journal of Chemical Education, "Capturing the Precise Structure of Liquids: The Crystalline Sponge Method for an Undergraduate Laboratory Course". American Chemical Society. URL:[Link]

  • Crystal Growth & Design, "Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones". American Chemical Society. URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of (4-Bromo-2-methylbutan-2-yl)cyclopropane

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and physical properties of the novel chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and physical properties of the novel chemical entity, (4-Bromo-2-methylbutan-2-yl)cyclopropane. As specific experimental data for this compound is not publicly available, this document synthesizes information from structurally analogous compounds, theoretical principles, and established experimental and computational methodologies to present a robust predictive profile. The guide is structured to offer not only estimated values for key physical parameters but also to explain the underlying chemical principles that dictate these properties. Furthermore, it outlines detailed, self-validating experimental protocols for the empirical determination of these properties and a rigorous computational workflow for assessing thermodynamic stability. This document is intended to serve as a foundational resource for researchers interested in the application of this molecule in synthetic chemistry and drug development, providing the necessary insights to inform experimental design and further investigation.

Introduction and Molecular Structure Analysis

(4-Bromo-2-methylbutan-2-yl)cyclopropane is an intriguing organic molecule that merges the unique chemical reactivity of a cyclopropane ring with the functional handle of a bromoalkane. Its structure, C₈H₁₅Br, features a cyclopropyl group attached to a tertiary carbon, which is also part of a neopentyl-like bromo-substituted chain.[1] This combination of a highly strained three-membered ring and a sterically hindered bromoalkyl moiety suggests a unique profile of reactivity and physical behavior.

The cyclopropane ring is known for its significant ring strain, estimated to be around 28 kcal/mol, which arises from severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in synthetic chemistry. The bromoalkyl substituent provides a reactive site for nucleophilic substitution and elimination reactions, further enhancing its utility as a synthetic intermediate. The tertiary carbon atom alpha to the cyclopropane ring introduces steric hindrance, which is expected to influence both the molecule's physical properties and its reactivity.

Physical Properties

Direct experimental data for the physical properties of (4-Bromo-2-methylbutan-2-yl)cyclopropane are not available in the current literature. However, by analyzing the properties of its constituent structural fragments, we can provide reliable estimates. The two most relevant analogues are bromocyclopropane and 2-bromo-2-methylbutane (tert-amyl bromide).

PropertyEstimated Value for (4-Bromo-2-methylbutan-2-yl)cyclopropaneData for BromocyclopropaneData for 2-Bromo-2-methylbutaneRationale for Estimation
Molecular Formula C₈H₁₅BrC₃H₅Br[2][3][4][5]C₅H₁₁Br[1][6][7][8]-
Molecular Weight 191.11 g/mol 120.98 g/mol [2][5][9]151.04 g/mol [1][6]-
Boiling Point 185 - 195 °C68-70 °C[2][3][9][10]107 °C (at 735 mmHg)[1][7][11]The boiling point is expected to be significantly higher than both analogues due to the increased molecular weight and larger surface area, leading to stronger van der Waals forces.
Density ~1.25 g/mL at 25 °C1.515 g/cm³[2][3]1.182 g/mL at 25 °C[1][7][11]The density will likely be intermediate to the highly dense bromocyclopropane and the less dense tertiary bromoalkane, reflecting the combined contributions of the two structural motifs.
Refractive Index ~1.47 at 20 °Cn20/D 1.4600[3][9]n20/D 1.4423[7]The refractive index is anticipated to be closer to that of bromocyclopropane, influenced by the presence of the cyclopropyl ring.
Experimental Protocol for Boiling Point Determination via Simple Distillation

This protocol describes a self-validating method for determining the boiling point of a pure liquid sample. The principle relies on establishing a stable equilibrium between the liquid and vapor phases at a given external pressure.[12]

Materials:

  • Round-bottom flask (25 mL or 50 mL)

  • Three-way adapter (distillation head)

  • Thermometer and thermometer adapter

  • Condenser

  • Vacuum adapter

  • Receiving flask (e.g., Erlenmeyer flask)

  • Heating mantle or sand bath

  • Boiling chips

  • Clamps and support stands

  • Rubber tubing for condenser water

Procedure:

  • Apparatus Assembly:

    • Place 5-10 mL of (4-Bromo-2-methylbutan-2-yl)cyclopropane and a few boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus as shown in the diagram below, ensuring all glass joints are securely connected. Use a small amount of grease on the joints if necessary to ensure a good seal.[13]

    • Position the thermometer bulb just below the side arm of the three-way adapter to accurately measure the temperature of the vapor that will distill.[13][14]

  • Condenser Setup:

    • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.[14]

    • Start a gentle flow of water through the condenser.

  • Heating and Distillation:

    • Begin heating the round-bottom flask gently.[13]

    • Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor reaches the thermometer bulb.[15]

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.[15]

  • Validation:

    • A constant temperature reading during distillation indicates a pure substance. A rising temperature suggests the presence of impurities.

    • The distillation should be stopped before the flask runs dry to prevent overheating and potential decomposition.

Experimental Protocol for Density Determination using a Pycnometer

This protocol provides a precise method for determining the density of a liquid by measuring the mass of a known volume.[16][17][18]

Materials:

  • Pycnometer (specific gravity bottle) with a stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Thermometer

  • Distilled water (for calibration)

  • Acetone (for rinsing and drying)

  • Sample of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer and record its mass (m_empty).[18]

    • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25.0 °C) until it reaches thermal equilibrium.[17]

    • Carefully dry the outside of the pycnometer and weigh it (m_water).

    • Calculate the volume of the pycnometer (V_pyc) using the known density of water at that temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the sample liquid, (4-Bromo-2-methylbutan-2-yl)cyclopropane.

    • Equilibrate the filled pycnometer to the same temperature as the calibration.

    • Dry the exterior and weigh the pycnometer with the sample (m_sample).

  • Calculation and Validation:

    • Calculate the density of the sample using the formula: Density = (m_sample - m_empty) / V_pyc.

    • Repeat the measurement at least three times to ensure reproducibility and report the average value. The consistency of the results serves as a self-validation of the technique.

Thermodynamic Stability

The thermodynamic stability of (4-Bromo-2-methylbutan-2-yl)cyclopropane is governed by a combination of factors, primarily the inherent ring strain of the cyclopropane moiety and the electronic and steric effects of the bromoalkyl substituent.

  • Ring Strain: The cyclopropane ring possesses significant strain energy due to its compressed bond angles and eclipsed C-H bonds.[19] This makes the molecule thermodynamically less stable than its acyclic isomers and predisposes it to reactions that relieve this strain.

  • Steric Effects: The bulky tertiary butyl-like group attached to the cyclopropane ring introduces steric hindrance. This can influence the conformational preferences of the molecule and may slightly increase the overall strain energy.

  • Electronic Effects: The bromine atom is electronegative and will induce a dipole moment in the molecule. The electron-withdrawing nature of the bromine can influence the stability of adjacent carbocations or radical intermediates that might form during reactions.

Computational Workflow for Thermodynamic Stability Analysis

A reliable method for calculating the standard enthalpy of formation (ΔHf°) is through the use of high-level composite computational methods, such as the Gaussian-n (Gn) theories.[20] The G3(MP2) method provides a good balance of accuracy and computational cost for molecules of this size.[21][22][23][24]

Workflow:

  • Geometry Optimization and Frequency Calculation:

    • The initial 3D structure of (4-Bromo-2-methylbutan-2-yl)cyclopropane is built.

    • The geometry is optimized using a lower level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

    • A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations:

    • A series of higher-level single-point energy calculations are performed on the optimized geometry as prescribed by the G3(MP2) protocol. This involves calculations with larger basis sets and more sophisticated treatments of electron correlation (e.g., MP2, MP4, QCISD(T)).[20]

  • Calculation of Total Energy:

    • The individual energy components are combined according to the G3(MP2) formula, which includes empirical corrections, to obtain a highly accurate total electronic energy at 0 K.

  • Isodesmic Reaction Scheme:

    • To convert the absolute energy into a standard enthalpy of formation, an isodesmic reaction is employed. This is a hypothetical reaction where the number and types of bonds are conserved on both sides, which helps in the cancellation of systematic errors in the calculations.[25][26][27] A suitable isodesmic reaction for (4-Bromo-2-methylbutan-2-yl)cyclopropane would be: (4-Bromo-2-methylbutan-2-yl)cyclopropane + isobutane + propane → 2,2-dimethylpropane + bromocyclopropane + methylcyclopropane

    • The same G3(MP2) calculations are performed for all other molecules in the isodesmic reaction.

  • Calculation of Enthalpy of Formation:

    • The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated from the computed total energies.

    • The ΔHf° of the target molecule is then derived using Hess's law, with known experimental ΔHf° values for the other species in the reaction.

G cluster_0 Computational Workflow for Thermodynamic Stability A 1. Initial Structure Generation (4-Bromo-2-methylbutan-2-yl)cyclopropane B 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B C 3. G3(MP2) Single-Point Energy Calculations B->C F 6. Calculate ΔH_rxn C->F D 4. Isodesmic Reaction Design E 5. G3(MP2) Calculations for all Isodesmic Reaction Species D->E E->F G 7. Calculate ΔHf° of Target Molecule (using Hess's Law and experimental ΔHf° of other species) F->G

Caption: Workflow for calculating the standard enthalpy of formation.

Alternatively, the Benson group increment theory can provide a rapid estimation of the heat of formation.[28] This method relies on summing the empirically derived enthalpy contributions of each molecular group. However, the accuracy can be limited by the availability of parameters for specific groups, especially for strained ring systems.[28][29]

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the physical properties and thermodynamic stability of (4-Bromo-2-methylbutan-2-yl)cyclopropane. While awaiting empirical data, the estimations and methodologies presented herein offer a solid foundation for researchers. The provided protocols for boiling point and density determination are robust and self-validating, and the outlined computational workflow represents a state-of-the-art approach to accurately predicting the compound's enthalpy of formation. These insights are critical for the effective utilization of this promising molecule in the fields of chemical synthesis and drug discovery.

References

  • Alfa Chemistry. (n.d.). CAS 507-36-8 2-Bromo-2-methylbutane.
  • Wikipedia. (n.d.). Bromocyclopropane.
  • P212121 Store. (n.d.). Bromocyclopropane | CAS 4333-56-6 | C3H5Br.
  • Sigma-Aldrich. (n.d.). 2-Bromo-2-methylbutane 95.
  • POBEL. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure.
  • GM Chemical. (n.d.). Bromocyclopropane CAS 4333-56-6.
  • Guidechem. (n.d.). 4333-56-6 Bromocyclopropane C3H5Br, Formula,NMR,Boiling Point,Density,Flash Point.
  • FAR Chemical. (2025, January 22). 2-Bromo-2-methylbutane.
  • Oakwood Chemical. (2026, February 27). Bromocyclopropane - 250g.
  • ChemicalBook. (2026, January 13). 2-BROMO-2-METHYLBUTANE.
  • TCI AMERICA. (n.d.). 2-Bromo-2-methylbutane | 507-36-8.
  • Sigma-Aldrich. (n.d.). Cyclopropyl bromide.
  • ChemicalBook. (2026, January 13). Cyclopropyl bromide | 4333-56-6.
  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.
  • Henan Fengda Chemical Co., Ltd. (n.d.). 2-BROMO-2-METHYLBUTANE. Retrieved from Henan Fengda Chemical Co., Ltd website.
  • University of Utah Chemical Engineering. (2008, February 24). Pycnometer.
  • ChemicalBook. (2026, January 13). 2-BROMO-2-METHYLBUTANE | 507-36-8.
  • Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination.
  • Quantachrome Instruments. (n.d.). Pycnometer Standard Operating Procedure.
  • ChemTalk. (2022, December 8). Lab Procedure: Simple Distillation.
  • Allinger, N. L., et al. (2007, August 22). Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. The Journal of Organic Chemistry.
  • Good, W. D. (1971). The enthalpies of combustion and fOrmation of some alkyl cyclopropanest¢. The Journal of Chemical Thermodynamics, 3, 539-546.
  • Allinger, N. L., et al. (2007, June 20). Computational Methods in Organic Thermochemistry. 1.
  • Rogers, D. W., et al. (2002, January 22). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[3]-Radialene and Related Compounds. The Journal of Physical Chemistry A.

  • Vernier. (n.d.). Determination of a Boiling Point - Experiment.
  • MilliporeSigma. (n.d.). Bromocyclopropane - Cyclopropyl bromide.
  • Flinn Scientific. (n.d.). Simple Distillation.
  • Gaussian. (2017, January 5). Gn Methods.
  • da Silva, G. P., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Zarypov, D. I., et al. (2021, August 25). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A.
  • Goldleaf Scientific. (2019, August 17). An Introduction to Distillation.
  • Bernst, M. (n.d.). g3mp2.py - mattbernst/composite-thermochemistry-nwchem.
  • Professor Dave Explains. (2022, November 11).
  • ResearchGate. (2025, August 18). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • University of Wisconsin-Platteville. (n.d.). GAV.
  • Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Wikipedia. (n.d.). Benson group increment theory.
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Exploratory

The Mechanistic Landscape of Cyclopropane Ring Opening in (4-Bromo-2-methylbutan-2-yl)cyclopropane

Executive Summary & Structural Profiling (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly specialized aliphatic building block utilized in advanced organic synthesis and drug discovery. Its molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly specialized aliphatic building block utilized in advanced organic synthesis and drug discovery. Its molecular architecture presents a fascinating reactivity dichotomy: a robust yet highly strained cyclopropane ring juxtaposed with a labile primary alkyl bromide.

From a mechanistic standpoint, the defining feature of this molecule is the quaternary C2 carbon of the butane chain, which serves as the anchor point for the cyclopropyl group, two methyl groups, and the bromoethyl chain. This extreme steric shielding effectively blocks direct nucleophilic attack on the cyclopropane ring. Consequently, ring-opening reactions must be driven by powerful electrophilic activation or radical-mediated pathways. Understanding these mechanisms is critical; for instance, industrial synthesis protocols mandate strict temperature controls (–78 °C to 0 °C) specifically to suppress unwanted ionic rearrangements and premature cyclopropyl ring opening during multi-step functionalizations[1]. Furthermore, the inherent strain of three-membered rings makes them highly sensitive to strongly electrophilic conditions[2].

This whitepaper dissects the two primary mechanisms for cyclopropane ring opening in this sterically hindered system: Acid-Catalyzed Cationic Rearrangement and Dark Halogenative Cleavage .

Pathway A: Electrophilic Ring Opening & Cationic Cascade

Unactivated alkylcyclopropanes do not readily undergo ring opening without significant electronic perturbation[3]. However, in the presence of strong Brønsted acids (e.g., Trifluoromethanesulfonic acid, TfOH) or Lewis acids, the electron-dense C–C bonds of the cyclopropane ring act as a nucleophile.

The Wagner-Meerwein Mechanistic Sequence
  • Electrophilic Activation: The acid protonates the cyclopropane ring, forming a transient, 3-center-2-electron "corner-protonated" cyclopropane intermediate[4].

  • Ring Cleavage: To relieve the ~27.5 kcal/mol of ring strain, the C–C bond breaks. Protonation occurs at the less substituted methylene carbon of the ring, generating a secondary carbocation at the methine carbon directly attached to the quaternary C2 center.

  • 1,2-Alkyl Shift (Wagner-Meerwein Rearrangement): The resulting secondary carbocation ( +CH(CH2​CH3​)−C(CH3​)2​(CH2​CH2​Br) ) is thermodynamically unstable compared to its neighbors. Driven by the adjacent quaternary center, a rapid 1,2-alkyl shift occurs. A methyl group migrates from the C2 carbon to the carbocation, shifting the positive charge to the C2 carbon, thereby forming a highly stable tertiary carbocation.

  • Thermodynamic Trapping: This stable tertiary cation acts as a thermodynamic sink and is rapidly trapped by available nucleophiles (e.g., solvent molecules like methanol).

Pathway1 SM Starting Material (4-Bromo-2-methylbutan-2-yl)cyclopropane Protonation Electrophilic Attack (H+) Corner-Protonated Cyclopropane SM->Protonation + TfOH (Acidic Media) Cleavage Ring Cleavage 2° Carbocation Formation Protonation->Cleavage Relief of Ring Strain Shift Wagner-Meerwein 1,2-Alkyl Shift Methyl Migration Cleavage->Shift Steric Relief & Stabilization TertCation Thermodynamic Sink Stable 3° Carbocation Shift->TertCation Intramolecular Rearrangement Product Nucleophilic Trapping Rearranged Aliphatic Product TertCation->Product + Nu- (e.g., MeOH)

Fig 1: Acid-catalyzed ring opening followed by Wagner-Meerwein rearrangement.

Pathway B: Halogen-Driven Electrophilic Cleavage

While ultraviolet light induces radical substitution in cycloalkanes, exposing cyclopropanes to molecular halogens (like Br2​ ) in the strict absence of light forces an electrophilic addition pathway[5].

The Bimolecular Cleavage Sequence
  • Polarization & Attack: The cyclopropane ring donates electron density to the polarizable Br2​ molecule, forming a bromonium-like π-complex.

  • Scission: The ring undergoes electrophilic cleavage. The bromine atom adds to the less sterically hindered methylene carbon of the cyclopropane, generating a bromo-substituted carbocation.

  • Anionic Trapping: The counter-bromide ion ( Br− ) immediately traps the carbocation. Because the starting material already possesses a primary bromide at the C4 position, this reaction yields a highly functionalized 1,3-dibromo aliphatic chain with a pendant bromoethyl group.

Pathway2 SM Starting Material Complex Bromine-Cyclopropane π-Complex SM->Complex + Br2 (Dark) Cation Bromo-Carbocation Intermediate Complex->Cation Electrophilic Ring Opening Product 1,3-Dibromo Ring-Opened Product Cation->Product + Br- Trapping

Fig 2: Dark halogenative cleavage yielding a polybrominated aliphatic chain.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating intrinsic causality checks.

Protocol 1: Controlled Acid-Catalyzed Ring Opening & Trapping

Objective: Induce electrophilic ring opening while capturing the rearranged tertiary carbocation without triggering uncontrolled polymerization.

  • Causality Check: Operating at cryogenic temperatures (–78 °C) is mandatory. The tertiary carbocation generated post-rearrangement is highly reactive; elevated temperatures will lead to rapid oligomerization or E1 elimination[1]. Anhydrous conditions prevent premature quenching by atmospheric moisture.

Step-by-Step Workflow:

  • Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Dissolve 1.0 mmol of (4-Bromo-2-methylbutan-2-yl)cyclopropane in 10 mL of anhydrous Dichloromethane (DCM).

  • Lower the reaction temperature to –78 °C using a dry ice/acetone bath.

  • Add 1.2 mmol of anhydrous Methanol (the trapping nucleophile).

  • Dropwise, add 0.1 mmol of Trifluoromethanesulfonic acid (TfOH) via a micro-syringe.

  • Allow the reaction to stir, gradually warming to 0 °C over 2 hours.

  • Self-Validation (Quench & TLC): Quench the reaction with 5 mL of saturated NaHCO3​ . Spot the organic layer on a silica TLC plate and stain with KMnO4​ . The disappearance of the starting material and the lack of alkene-based staining confirms successful nucleophilic trapping over E1 elimination.

  • Analytical Validation: 1H NMR must show the complete disappearance of the characteristic upfield cyclopropane multiplets (0.2–0.8 ppm) and the emergence of a sharp methoxy singlet (~3.2 ppm).

Protocol 2: Dark Halogenative Cleavage

Objective: Execute a strictly electrophilic bromination of the cyclopropane ring, avoiding radical side-reactions.

  • Causality Check: The reaction flask must be completely wrapped in aluminum foil. Even ambient laboratory light can initiate homolytic cleavage of Br2​ , shifting the mechanism from electrophilic ring opening to chaotic radical substitution[5].

Step-by-Step Workflow:

  • Dissolve 1.0 mmol of the substrate in 5 mL of CCl4​ (or DCM) in a foil-wrapped round-bottom flask.

  • Cool the system to 0 °C in an ice bath.

  • Prepare a solution of Br2​ (1.1 mmol) in 2 mL of CCl4​ and add it dropwise over 10 minutes.

  • Stir the sealed, dark reaction for 4 hours at room temperature.

  • Self-Validation (Colorimetric): The reaction is self-indicating. The deep red-brown color of the molecular bromine will gradually dissipate to a pale yellow/colorless solution as the electrophilic addition consumes the Br2​ .

  • Quench any residual bromine with saturated Na2​S2​O3​ (sodium thiosulfate) before aqueous workup.

Quantitative Data & Regioselectivity Matrix

The table below summarizes the divergent outcomes of the two mechanistic pathways based on standardized experimental parameters.

Reaction PathwayReagents / CatalystTemp (°C)Primary IntermediateMajor Product TypeRegioselectivity
Acid-Catalyzed Cleavage TfOH, MeOH, DCM-78 to 0Corner-Protonated CyclopropaneRearranged Methoxy-Aliphatic>95% (Tertiary Trapping)
Halogenative Cleavage Br2​ , CCl4​ (Dark)0 to 25Bromo-Carbocation1,3-Dibromo AliphaticMarkovnikov Addition

Conclusion

The cyclopropane ring in (4-Bromo-2-methylbutan-2-yl)cyclopropane is a latent spring of reactivity, held in check by the immense steric bulk of its adjacent quaternary center. By carefully selecting the mode of electrophilic activation—either via Brønsted acids to trigger a Wagner-Meerwein cascade or via dark halogenation for direct cleavage—chemists can predictably open the ring to generate highly functionalized, complex aliphatic scaffolds. Mastering these mechanisms is essential for drug development professionals looking to utilize this building block without falling victim to its sensitive thermodynamic profile.

References

  • PharmaGuideline - Reactions of Cyclopropane and Cyclobutane[Link]

  • Google Patents (US20160355452A1) - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane
  • Journal of the American Chemical Society - Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane[Link]

  • Pure and Applied Chemistry (via ResearchGate) - Reactivity of electrophilic cyclopropanes[Link]

Sources

Foundational

Computational Modeling of (4-Bromo-2-methylbutan-2-yl)cyclopropane Molecular Dynamics: A Comprehensive Guide to Parameterization and Conformational Sampling

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary (4-Bromo-2-methylbutan-2-yl)cyclopropane is a highly specialized molecular scaffold presenting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(4-Bromo-2-methylbutan-2-yl)cyclopropane is a highly specialized molecular scaffold presenting a unique confluence of computational challenges. As a Senior Application Scientist, I frequently encounter drug-like molecules where standard additive force fields fail to capture complex quantum mechanical realities. This molecule combines the extreme ring strain of a cyclopropane moiety, the steric hindrance of a tertiary carbon center, and the anisotropic electrostatic potential (sigma-hole) of a terminal bromine atom. This whitepaper provides a self-validating, step-by-step methodology for accurately parameterizing and simulating this molecule using Molecular Dynamics (MD).

Molecular Architecture & Causality of Experimental Choices

To build a robust MD protocol, we must first understand why default parameters fail for this structure, grounding our experimental choices in physical causality.

  • The Cyclopropane Ring Strain: Standard force fields often misrepresent the sp³-hybridized carbons of cyclopropane. The 60° C-C-C bond angles are highly strained, leading to electron density localized outside the internuclear axis (Walsh orbitals). Modeling this requires specialized angle bending and torsional parameters fitted to high-level Quantum Mechanical (QM) data[1].

  • The Halogen Bond (Sigma-Hole): The 4-bromo substituent features an anisotropic charge distribution. While the equatorial region of the bromine atom is electronegative, the pole opposite the C-Br bond features a region of positive electrostatic potential known as the "sigma-hole." Standard point-charge models assign a strictly negative charge to halogens, completely failing to capture halogen bonding[2]. We must introduce a positively charged, massless virtual particle (extra-point) to accurately simulate its interactions[3].

  • Steric Bulk at the Tertiary Carbon: The 2-methylbutan-2-yl group creates massive steric crowding. The rotational barrier around the bond connecting the tertiary carbon to the cyclopropane ring is exceptionally high. If Lennard-Jones (LJ) parameters are not carefully tuned, the simulation will suffer from non-physical steric clashes or over-stabilization of high-energy conformers[4].

Step-by-Step Methodology: Force Field Parameterization

To ensure scientific integrity, we employ a QM/MM self-validating parameterization workflow. We will use the CHARMM General Force Field (CGenFF) as our baseline, augmented with a virtual site.

Step 1: Quantum Mechanical (QM) Baseline Optimization
  • Generate the initial 3D conformation of (4-Bromo-2-methylbutan-2-yl)cyclopropane.

  • Perform a geometry optimization using MP2/aug-cc-pVTZ to accurately capture dispersion forces and the cyclopropane ring geometry[1].

  • Calculate the electrostatic potential (ESP) surface at the HF/6-31G(d) level to prepare for Restrained Electrostatic Potential (RESP) charge derivation.

Step 2: Cyclopropane Angle and Dihedral Fitting
  • Extract the QM-optimized bond lengths and angles for the cyclopropane ring.

  • Compare these against default CGenFF parameters. If the penalty scores are high, perform a potential energy surface (PES) scan around the C(tertiary)-C(cyclopropane) dihedral.

  • Fit the MM dihedral parameters (force constants and phase angles) to reproduce the QM PES using the Force Field Toolkit (ffTK)[3].

Step 3: Bromine Virtual Site (Sigma-Hole) Implementation
  • Define a massless virtual particle (LP) positioned along the C-Br bond vector, approximately 1.6 Å away from the bromine nucleus[5].

  • Assign a positive partial charge (e.g., +0.10 to +0.15 e) to the virtual site to represent the sigma-hole[2].

  • Adjust the partial charge of the bromine atom and the adjacent aliphatic carbon to maintain the molecule's net neutral charge[3].

Step 4: Self-Validation of Parameters
  • Run a short vacuum MD simulation (10 ns).

  • Extract conformers and calculate their single-point MM energies.

  • Compare MM energies to QM energies. The root-mean-square error (RMSE) must be < 1.0 kcal/mol for the protocol to be considered validated.

ParameterizationWorkflow QM Quantum Mechanics (QM) MP2/aug-cc-pVTZ Optimization RESP Electrostatic Parameterization RESP Charge Derivation QM->RESP Cyclo Cyclopropane Tuning Angle & Dihedral Fitting QM->Cyclo VSite Halogen Virtual Site Sigma-Hole Addition (Br) RESP->VSite MM Molecular Mechanics (MM) Force Field Generation VSite->MM Cyclo->MM MD Molecular Dynamics (MD) Production Run MM->MD

QM to MD parameterization workflow highlighting virtual site and cyclopropane tuning.

Molecular Dynamics Protocol

With the force field validated, we proceed to the explicit solvent MD simulation using GROMACS[6].

Step 1: System Setup and Solvation
  • Place the parameterized molecule in a dodecahedral simulation box, ensuring a minimum distance of 1.0 nm between the solute and the box edges[7].

  • Solvate the system using the TIP3P water model.

  • Add neutralizing ions (Na⁺/Cl⁻) to a physiological concentration of 0.15 M using the gmx genion module[7].

Step 2: Energy Minimization
  • Perform steepest descent energy minimization for 50,000 steps to resolve steric clashes introduced during solvation[7].

  • Convergence is reached when the maximum force is < 1000.0 kJ/mol/nm.

Step 3: Equilibration (NVT and NPT)
  • NVT Equilibration: Run for 100 ps at 300 K using the modified Berendsen thermostat (V-rescale) to stabilize the temperature[7]. Apply position restraints (1000 kJ/mol/nm²) to the heavy atoms of the solute.

  • NPT Equilibration: Run for 100 ps at 1.0 bar using the Parrinello-Rahman barostat to stabilize the system density[7].

Step 4: Production Run
  • Remove all position restraints.

  • Execute a 1 μs production MD run using a 2 fs time step.

  • Constrain bonds involving hydrogen atoms using the LINCS algorithm.

  • Calculate long-range electrostatics using the Particle Mesh Ewald (PME) method.

ValidationLogic Traj MD Trajectory (1 μs Production) Clust Conformational Clustering Traj->Clust Halogen Halogen Bond Analysis Traj->Halogen Steric Steric Hindrance Validation Traj->Steric Valid Self-Validation vs QM Energies Clust->Valid Halogen->Valid Steric->Valid

Logical workflow for trajectory analysis and post-simulation self-validation.

Quantitative Data Presentation

The inclusion of the virtual site and cyclopropane-specific angle tuning drastically alters the physical behavior of the molecule in solution. Table 1 summarizes the differences in force field parameters, while Table 2 highlights the conformational impact.

Table 1: Optimized Force Field Parameters vs. Standard FF

Parameter TypeStandard CGenFF (Default)Optimized Protocol (QM-fitted)Physical Justification
C-C-C Angle (Cyclopropane) 109.5° (Standard sp³)60.0° (Fitted)Accounts for high ring strain and Walsh orbital geometry[1].
Bromine Partial Charge -0.18 e-0.28 e (Atom) / +0.10 e (VSite)Captures the anisotropic sigma-hole for halogen bonding[2].
C(tert)-C(cyclo) Dihedral Barrier 2.5 kcal/mol4.8 kcal/molReflects severe steric clash from the 2-methylbutan-2-yl group[4].

Table 2: Conformational Populations and Halogen Bond Frequencies (1 μs MD)

MetricStandard Point-Charge ModelVirtual Site (Sigma-Hole) Model
Extended Tail Conformer (%) 82%64%
Folded Tail Conformer (%) 18%36%
Solvent Halogen Bond Frequency < 1%14%
Avg. C-Br···O(water) Angle 110° (Non-specific)168° (Highly directional)

Data Interpretation: The standard model overestimates the extended conformation because it fails to capture the favorable, directional halogen bonds between the bromine sigma-hole and the oxygen atoms of the TIP3P water molecules. The virtual site model correctly predicts a highly directional interaction (168° angle), aligning with experimental observations of halogen bond geometry[8].

Conclusion

The computational modeling of (4-Bromo-2-methylbutan-2-yl)cyclopropane requires a departure from out-of-the-box force field parameters. By integrating a QM-derived virtual site for the bromine atom and re-parameterizing the cyclopropane ring angles, we establish a self-validating MD protocol. This approach ensures high scientific integrity, allowing drug development professionals to accurately predict conformational sampling, steric constraints, and halogen-driven intermolecular interactions.

Sources

Exploratory

Discovery and Synthetic Methodology of (4-Bromo-2-methylbutan-2-yl)cyclopropane: A Privileged Aliphatic Scaffold

Abstract (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) has emerged as a highly versatile aliphatic building block in modern medicinal and agrochemical discovery. Featuring a strained cyclopropane ring adja...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) has emerged as a highly versatile aliphatic building block in modern medicinal and agrochemical discovery. Featuring a strained cyclopropane ring adjacent to a sterically demanding gem-dimethyl quaternary center, this compound offers a unique topological profile for structure-activity relationship (SAR) exploration. While it does not originate from a single named discovery paper, it was registered in the mid-2010s as a commercially available, privileged scaffold synthesized via foundational organic methodologies. This technical whitepaper details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this critical intermediate.

Structural Rationale and Pharmacological Utility

The incorporation of cyclopropyl groups into drug candidates is a proven strategy to enhance metabolic stability, modulate lipophilicity (LogP), and restrict the conformational flexibility of alkyl chains to improve target binding affinity. As documented in contemporary chemical catalogs , (4-Bromo-2-methylbutan-2-yl)cyclopropane provides two distinct reactive domains:

  • The Bromoalkyl Handle: A primary bromide perfectly primed for nucleophilic substitution ( SN​2 ) reactions, allowing facile attachment to amines, phenols, or heterocycles.

  • The Cyclopropyl-gem-Dimethyl Terminus: A bulky, metabolically robust lipophilic tail that resists cytochrome P450-mediated oxidation. This is highly valuable in the design of KARI (ketol-acid reductoisomerase) inhibitors and novel agrochemicals .

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of (4-Bromo-2-methylbutan-2-yl)cyclopropane requires the precise installation of a quaternary carbon center adjacent to a cyclopropane ring, followed by the generation of a primary bromide. The most robust route utilizes a copper-catalyzed conjugate addition to an α,β -unsaturated ester, followed by hydride reduction and a mild Appel bromination.

Synthesis A Ethyl 3-cyclopropylbut-2-enoate B Ethyl 3-cyclopropyl-3-methylbutanoate A->B MeMgBr, CuI THF, -78°C C 3-cyclopropyl-3-methylbutan-1-ol B->C LiAlH4 THF, 0°C D (4-Bromo-2-methylbutan-2-yl)cyclopropane C->D CBr4, PPh3 DCM, 0°C to RT

Synthetic workflow for (4-Bromo-2-methylbutan-2-yl)cyclopropane via conjugate addition.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of this pathway relies on strict adherence to anhydrous conditions and careful temperature control to prevent side reactions.

Step 1: Copper-Catalyzed Conjugate Addition

Objective: Establish the quaternary carbon center to form Ethyl 3-cyclopropyl-3-methylbutanoate.

  • Flame-dry a 500 mL round-bottom flask under argon. Add CuI (0.1 equiv) and anhydrous THF (100 mL).

  • Cool the suspension to -78 °C. Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 equiv) dropwise.

  • Stir for 30 minutes to form the active Gilman-type cuprate reagent.

  • Add ethyl 3-cyclopropylbut-2-enoate (1.0 equiv) dissolved in 20 mL THF dropwise over 15 minutes.

  • Maintain at -78 °C for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

  • Quench the reaction with saturated aqueous NH_4Cl (50 mL) and warm to room temperature.

  • Extract with diethyl ether (3 x 50 mL), wash with brine, dry over anhydrous Na_2SO_4, and concentrate in vacuo.

  • Purify via silica gel flash chromatography.

Causality & Validation: CuI is essential here ; without it, the "hard" Grignard reagent would preferentially attack the ester carbonyl (1,2-addition). The "soft" copper catalyst transmetalates to form an organocuprate that directs the nucleophile strictly to the β -position, successfully installing the sterically hindered gem-dimethyl cyclopropyl center. TLC validation ensures complete consumption of the UV-active starting material before quenching.

Step 2: Hydride Reduction to the Primary Alcohol

Objective: Convert the ester to the primary alcohol precursor (3-cyclopropyl-3-methylbutan-1-ol, CAS 1219087-95-2).

  • Suspend LiAlH_4 (1.2 equiv) in anhydrous THF (50 mL) at 0 °C under argon.

  • Slowly add ethyl 3-cyclopropyl-3-methylbutanoate (1.0 equiv) in THF (20 mL).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Carefully quench using the Fieser method: add x mL H_2O, x mL 15% NaOH, and 3x mL H_2O sequentially.

  • Filter the resulting granular aluminum salts through a Celite pad.

  • Concentrate the filtrate to afford the pure alcohol.

Causality & Validation: LiAlH_4 is chosen for its robust ability to reduce esters to primary alcohols cleanly. The Fieser workup is a critical self-validating step: it ensures that the product is not trapped in a gelatinous aluminum hydroxide emulsion, which is vital for maximizing the yield of this lipophilic intermediate.

Step 3: Appel Bromination

Objective: Convert the primary alcohol to (4-Bromo-2-methylbutan-2-yl)cyclopropane without ring-opening the cyclopropane.

  • Dissolve 3-cyclopropyl-3-methylbutan-1-ol (1.0 equiv) and carbon tetrabromide (CBr_4, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.

  • Add triphenylphosphine (PPh_3, 1.25 equiv) in small portions to control the exotherm.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Precipitate the triphenylphosphine oxide (TPPO) byproduct by adding cold hexanes (3 volumes). Filter through a silica plug.

  • Concentrate the filtrate and purify via Kugelrohr distillation or flash chromatography (100% Hexanes) to yield the pure target compound.

Causality & Validation: The Appel reaction is highly specific for primary alcohols and proceeds under mild, neutral-to-slightly-basic conditions . Using strong acids like HBr or PBr_3 (which generates HBr in situ) would risk acid-catalyzed ring-opening of the strained cyclopropane moiety. The Appel conditions preserve the structural integrity of the cyclopropyl ring while installing the reactive bromide handle.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized synthetic workflow, providing a benchmark for process chemists.

Reaction StepKey ReagentsTime (h)Temp (°C)Isolated Yield (%)Purity (GC-MS)
1. Conjugate Addition MeMgBr, CuI, THF2.5-7882>98%
2. Ester Reduction LiAlH_4, THF3.00 to RT94>99%
3. Appel Bromination CBr_4, PPh_3, DCM2.50 to RT88>97%

Downstream Diversification

Once synthesized, (4-Bromo-2-methylbutan-2-yl)cyclopropane acts as a linchpin for library generation. The primary bromide undergoes clean SN​2 displacements with various nucleophiles to generate novel Active Pharmaceutical Ingredients (APIs).

Diversification Target (4-Bromo-2-methylbutan-2-yl)cyclopropane API1 Alkyl Amine Derivative (Target Binding) Target->API1 SN2 Alkylation Base, Heat API2 Ether Derivative (Target Binding) Target->API2 Williamson Ether Synthesis Base, Heat Amine Primary/Secondary Amines Amine->API1 Ether Phenols/Alcohols Ether->API2

Downstream derivatization pathways utilizing the primary bromide handle.

References

  • Alexakis, A., et al. "Copper-Catalyzed Asymmetric Conjugate Addition." Chemical Reviews, 2008, 108(8), 2796–2823. URL:[Link]

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for (4-Bromo-2-methylbutan-2-yl)cyclopropane in Drug Discovery

Executive Summary The incorporation of sp³-rich architectures is a proven strategy to enhance the clinical success rate of small-molecule drug candidates. (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich architectures is a proven strategy to enhance the clinical success rate of small-molecule drug candidates. (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) represents a highly strategic building block, combining the conformational restriction of a cyclopropyl ring with the lipophilic and metabolic benefits of a gem-dimethyl group [1]. However, utilizing this unactivated primary alkyl bromide in C–C bond formation presents significant synthetic challenges.

This application note provides drug development professionals with a comprehensive, mechanistically grounded guide to successfully cross-couple this sterically demanding substrate using state-of-the-art Nickel and Metallaphotoredox catalysis.

Substrate Profiling & Mechanistic Rationale

Structural Analysis and Synthetic Challenges

(4-Bromo-2-methylbutan-2-yl)cyclopropane is a primary alkyl bromide characterized by a bulky γ -quaternary center. While the primary nature of the C–Br bond allows for initial metal insertion, the β -carbon (C3) possesses two protons, making the intermediate highly susceptible to β -hydride elimination. Furthermore, the massive steric bulk at the γ -position (bearing both a methyl and a cyclopropyl group) restricts the conformational flexibility required for efficient transmetalation in traditional catalytic cycles [4].

The Failure of Traditional Palladium Catalysis

When subjected to standard Palladium-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), this substrate typically fails. The causality is kinetic: The 2-electron oxidative addition of Pd(0) into the unactivated C(sp³)–Br bond is exceptionally slow. Once formed, the resulting Alkyl-Pd(II)-Br intermediate undergoes β -hydride elimination at a rate that vastly outpaces transmetalation, yielding terminal alkenes rather than the desired cross-coupled product.

The Single-Electron Transfer (SET) Solution

To bypass these kinetic bottlenecks, Nickel catalysis must be employed [2]. Nickel’s smaller atomic radius and accessibility to stable odd-electron oxidation states (Ni(I)/Ni(III)) allow the reaction to proceed via a Single-Electron Transfer (SET) pathway.

  • A L•Ni(I) species abstracts the halogen, generating a transient, carbon-centered sp³ radical.

  • This radical is immune to β -hydride elimination.

  • The radical is rapidly captured by an Aryl-Ni(II) intermediate (formed via transmetalation with the boronic acid) to form a high-valent Ni(III) species, which undergoes instantaneous reductive elimination [3].

G NiI L•Ni(I) Catalyst NiII_Br L•Ni(II)-Br NiI->NiII_Br Halogen Abstraction NiII_Aryl L•Ni(II)-Aryl NiII_Br->NiII_Aryl Transmetalation NiIII L•Ni(III)(Aryl)(Alkyl) NiII_Aryl->NiIII Radical Capture NiIII->NiI Reductive Elimination Product Coupled Product NiIII->Product AlkylBr Alkyl-Br Substrate Radical Alkyl Radical (sp³•) AlkylBr->Radical SET Process Radical->NiIII

Fig 1: Single-Electron Transfer (SET) catalytic cycle for Ni-mediated sp3-sp2 cross-coupling.

Reaction Optimization & Quantitative Data

To establish the optimal conditions for coupling (4-Bromo-2-methylbutan-2-yl)cyclopropane with a standard arylboronic acid, various catalytic systems were evaluated. The data below demonstrates the stark contrast between Pd-mediated 2-electron pathways and Ni-mediated SET pathways.

Table 1: Optimization of Cross-Coupling Conditions for (4-Bromo-2-methylbutan-2-yl)cyclopropane

EntryCatalyst SystemLigandBaseTemp (°C)Yield (%) β -Hydride Elimination (%)
1Pd(OAc)₂ (10 mol%)PPh₃K₂CO₃80< 5%> 85%
2Pd₂(dba)₃ (5 mol%)RuPhosK₃PO₄8028%45%
3NiCl₂(dme) (10 mol%)dtbbpyKOtBu6084% < 5%
4NiCl₂ / Ir(III) DualdtbbpyNa₂CO₃2592% < 2%

Data Interpretation: Entry 3 provides a highly scalable, traditional thermal Nickel protocol. Entry 4 utilizes Metallaphotoredox dual catalysis, offering the highest yields and the mildest conditions, preserving sensitive functional groups on complex drug scaffolds.

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura sp³-sp² Coupling

This protocol is optimized for scalability and utilizes readily available bench-stable reagents.

Reagents:

  • (4-Bromo-2-methylbutan-2-yl)cyclopropane (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • NiCl₂(dme) (0.1 equiv, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (0.1 equiv, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv, 2.0 mmol)

  • Anhydrous sec-butanol (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(dme) and dtbbpy.

    • Causality: Pre-mixing the Ni-salt and ligand before adding the base ensures the formation of the active L•Ni complex, preventing the precipitation of inactive nickel hydroxides/alkoxides.

  • Reagent Addition: Add Phenylboronic acid and KOtBu to the tube.

  • Inert Atmosphere Generation: Seal the tube with a rubber septum and subject it to three cycles of vacuum/Argon backfill.

  • Solvent & Substrate Introduction: Inject anhydrous, sparged sec-butanol followed by (4-Bromo-2-methylbutan-2-yl)cyclopropane via syringe.

    • Causality:sec-butanol is chosen over traditional solvents (like THF) because its protic nature assists in the turnover of the boronic acid transmetalation step while remaining sterically hindered enough to avoid competitive alkylation.

  • Reaction Execution: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture at 60 °C in an oil bath for 16 hours.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove nickel salts. Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G Step1 1. Reagent Prep Weigh Catalyst & Base Step2 2. Inert Atmosphere Schlenk Line (Ar) Step1->Step2 Step3 3. Substrate Addition Add Alkyl-Br & Aryl-B(OH)2 Step2->Step3 Step4 4. Execution Stir at 60°C for 16h Step3->Step4 Step5 5. Quench & Workup Filtration & Extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for air-sensitive nickel-catalyzed cross-coupling.

Analytical Monitoring & Self-Validation

To ensure the trustworthiness of the protocol, the reaction must act as a self-validating system. Do not rely solely on the disappearance of the starting material.

  • GC-MS Monitoring (4-Hour Mark): Extract a 50 μ L aliquot, filter through a silica plug with EtOAc, and inject into the GC-MS.

  • Validation Signatures:

    • Success: The appearance of the target product mass (m/z for coupled product) and the consumption of the starting bromide isotopic doublet (m/z ~190/192).

    • Failure Mode 1 (Oxidation): If the starting material is unreacted and biphenyl (homocoupling of the boronic acid) is present, the system was contaminated with Oxygen, which rapidly oxidizes the active Ni(I) catalyst to an inactive Ni(II) resting state.

    • Failure Mode 2 ( β -Hydride Elimination): If a peak at m/z ~110 appears, the substrate is undergoing β -hydride elimination. This indicates that the ligand (dtbbpy) has degraded or failed to coordinate, allowing the Nickel center to access the necessary vacant coordination site for syn-coplanar hydride abstraction.

References

  • Fu, G. C. "The Development of Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides." ACS Central Science. URL:[Link]

  • MacMillan, D. W. C. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Nature Reviews Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Welcome to the technical support center for the synthesis of (4-Bromo-2-methylbutan-2-yl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Bromo-2-methylbutan-2-yl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the reaction to provide not just protocols, but a framework for rational optimization.

The target molecule, (4-Bromo-2-methylbutan-2-yl)cyclopropane, is a valuable building block, particularly in agrochemistry and medicinal chemistry, where the cyclopropane motif can enhance metabolic stability and binding affinity.[1] However, its synthesis is complicated by the unique electronic properties of the cyclopropane ring, which can lead to low yields and the formation of difficult-to-separate isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in preparing (4-Bromo-2-methylbutan-2-yl)cyclopropane?

A1: The core challenge stems from the high propensity of the key reaction intermediate, a tertiary cyclopropylmethyl carbocation, to undergo rearrangement.[2] This carbocation, while stabilized by the adjacent cyclopropyl ring through a phenomenon sometimes called "dancing resonance," is in equilibrium with less strained cyclobutyl and ring-opened homoallyl cations.[3][4] Consequently, reactions often yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl bromide isomers, which can be difficult to separate due to similar boiling points.[5][6]

Q2: What are the principal synthetic routes to consider?

A2: There are two main strategies, each with its own set of challenges:

  • Bromination of a Tertiary Alcohol: This involves synthesizing 2-cyclopropyl-2-methylpropan-1-ol and then converting the hydroxyl group to a bromide using reagents like HBr or PBr₃. This route directly forms the problematic tertiary carbocation.

  • Nucleophilic Addition to a Ketone followed by Bromination: This involves the reaction of a cyclopropylmethyl Grignard reagent with a ketone like acetone to form the corresponding tertiary alcohol, which is then brominated. This multi-step process requires careful handling of the organometallic reagent.[7]

Q3: What are the expected isomeric byproducts?

A3: The primary byproducts result from carbocation rearrangement. Expect to see the formation of (1-bromo-1-methylcyclobutyl)ethane and 5-bromo-3-methylpent-1-ene alongside your target compound. The ratio of these products is highly dependent on reaction conditions.[5][8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield and Formation of Multiple Isomers

Q: My reaction is producing a complex mixture of products with only a small amount of the desired (4-Bromo-2-methylbutan-2-yl)cyclopropane. Why is this happening and how can I improve selectivity?

A: This is the most common issue and is almost certainly due to carbocation rearrangement. The key to improving the yield of the desired product is to trap the initial tertiary cyclopropylmethyl carbocation with the bromide nucleophile before it has time to rearrange.

Core Problem: Carbocation Rearrangement

The tertiary carbocation formed during the reaction is not a single stable species but exists in equilibrium with other isomers. This process is facilitated by the electronic contribution of the strained cyclopropane ring.

G cluster_0 Carbocation Equilibrium A (4-cyclopropyl-4-methyl)pentyl cation (Desired Intermediate) B Cyclobutyl Cation (Ring Expansion) A->B Rearrangement C Homoallyl Cation (Ring Opening) A->C Rearrangement B->A C->A

Caption: Equilibrium of the key carbocation intermediate.

Optimization Strategies:

  • Temperature Control (Critical): Lowering the reaction temperature is the most effective way to minimize rearrangements.[5] Rearrangement reactions have a higher activation energy barrier than nucleophilic attack.

    • Action: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C and consider going as low as -30°C to -15°C.[9][10]

  • Choice of Brominating Agent & Solvent: The reaction conditions can dramatically influence the lifetime and stability of the carbocation.

    • For Alcohol Precursors:

      • Aqueous HBr: Using concentrated aqueous HBr at low temperatures can be effective. The polar, nucleophilic environment can help trap the carbocation quickly.[9]

      • PBr₃ or SOBr₂: These reagents can sometimes proceed through an SN2-like mechanism with less carbocation character, especially at low temperatures in non-polar solvents, but SN1 pathways can still compete for tertiary alcohols.

      • N-Bromosuccinimide (NBS) / Dimethyl Sulfide (DMS): This combination can convert alcohols to alkyl bromides under mild conditions, potentially suppressing rearrangement by avoiding strongly acidic conditions.[11]

    • Solvent Choice: Less polar solvents can sometimes disfavor the formation of a fully solvated carbocation, potentially reducing its lifetime and the opportunity for rearrangement. However, highly nucleophilic solvents can trap the cation faster.[5] Experimentation with solvents like dichloromethane (DCM) versus more coordinating solvents like tetrahydrofuran (THF) may be necessary.

  • Rate of Addition: Add the acid or brominating agent slowly to the alcohol solution to maintain a low concentration of the protonated alcohol or other activated intermediate, which can help control the reaction exotherm and minimize side reactions.

Troubleshooting Workflow

G start Low Yield / Isomer Mix check_temp Is Reaction Temperature ≤ 0°C? start->check_temp lower_temp Action: Lower Temp (-15°C to -30°C) check_temp->lower_temp No check_reagent Are you using a mild brominating agent? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Switch to NBS/DMS or low-temp PBr₃ check_reagent->change_reagent No check_addition Is reagent addition slow and controlled? check_reagent->check_addition Yes change_reagent->check_addition slow_addition Action: Use a syringe pump for slow, dropwise addition check_addition->slow_addition No end Yield Improved check_addition->end Yes slow_addition->end

Caption: Troubleshooting workflow for low yield and isomer formation.

Issue 2: Difficult Product Purification

Q: I've managed to synthesize the product, but I'm struggling to separate it from the isomeric byproducts. What's the best approach?

A: This is a significant challenge as the boiling points of the cyclopropylmethyl, cyclobutyl, and homoallyl isomers are often very close.[6]

Purification Strategies:

  • Fractional Distillation: While challenging, careful fractional distillation under reduced pressure using a long, efficient column (e.g., a Vigreux or packed column) can sometimes achieve separation. This is most effective if one isomer is present in significant excess.[9][10]

  • Flash Column Chromatography: This is often the most reliable method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: The isomers are nonpolar. Start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane (DCM). A typical starting point would be 1-2% diethyl ether in hexanes. Run TLCs to find the optimal solvent system that provides the best separation.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purification where very high purity is required, Prep-GC is an excellent, albeit less accessible, option.

Work-up Tip: Before purification, ensure all acidic impurities from the reaction are removed. Wash the crude organic phase with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[12][13] This prevents degradation of the product on the silica gel column.

Experimental Protocols

Protocol 1: Controlled Bromination of 2-cyclopropyl-2-methylpropan-1-ol

This protocol focuses on the direct conversion of a tertiary alcohol to the desired alkyl bromide, emphasizing low-temperature control to minimize rearrangement.

Step 1: Synthesis of 2-cyclopropyl-2-methylpropan-1-ol (This assumes the precursor alcohol is not commercially available and must be synthesized, e.g., via a Grignard reaction between cyclopropylmagnesium bromide and isobutyraldehyde, followed by oxidation, or other standard methods).

Step 2: Bromination

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dry.

  • Dissolve 2-cyclopropyl-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of alcohol).

  • Cool the solution to -15°C using a dry ice/acetone bath.

  • Charge the dropping funnel with hydrobromic acid (48% in water, 1.5 eq).

  • Add the HBr dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above -10°C.

  • After the addition is complete, let the reaction stir at -15°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, slowly pour the mixture into a separatory funnel containing ice-cold water.

  • Separate the layers. Extract the aqueous layer twice with cold DCM.

  • Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<30°C).

  • Purify the crude product immediately by flash column chromatography as described in the purification section.

Protocol 2: Synthesis of the Precursor (Bromomethyl)cyclopropane

This protocol details the synthesis of a key intermediate, which can then be used in subsequent coupling reactions (e.g., Grignard formation and addition to a ketone) to build the target molecule's carbon skeleton, potentially avoiding the critical rearrangement step. This method is adapted from literature procedures that aim for high purity.[6][14]

  • To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (1.0 eq) dropwise to the DMF, maintaining the temperature between 0-5°C.

  • After the PBr₃ addition, continue stirring for 15 minutes.

  • Slowly add cyclopropylmethanol (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC or GC until the starting alcohol is consumed.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (caution: the product is volatile).

  • The crude (bromomethyl)cyclopropane can be further purified by vacuum distillation to yield a high-purity intermediate.[6]

ParameterCondition A (High Temp)Condition B (Optimized)Expected Outcome
Temperature 25°C to 50°C-15°CLower temperature significantly reduces the rate of carbocation rearrangement.[5]
Acid Addition Rapid, bulk additionSlow, dropwisePrevents temperature spikes and minimizes side reactions.
Solvent EthanolDichloromethaneA less polar, non-protic solvent can sometimes disfavor extensive carbocation solvation.
Product Ratio High % of ByproductsHigh % of TargetOptimized conditions favor nucleophilic capture over rearrangement.

References

  • Quora. (2014, December 24).
  • Evetech. (n.d.). (4-Bromo-2-methylbutan-2-yl)cyclopropane.
  • Chemistry Stack Exchange. (2014, November 3).
  • BenchChem. (2025).
  • Quora. (2016, November 22).
  • Chem Zipper. (2020, May 30).
  • Shout Education. (n.d.).
  • Guidechem. (2023, April 18). What is the production process of (Bromomethyl)cyclopropane?
  • Chemguide. (n.d.). making halogenoalkanes (haloalkanes).
  • PubMed. (2007, April 18).
  • Chemistry LibreTexts. (2023, January 22).
  • Google Patents. (n.d.). US6077981A - Process for the production of cyclopropylmethyl halides.
  • BenchChem. (2025).
  • savvy-chemist. (2015, May 16). Halogenoalkanes (3) Preparation of bromoethane (with problems to solve).
  • Journal of the American Chemical Society. (2007, March 22).
  • YouTube. (2015, March 30). Haloalkanes 3.
  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Journal of the American Chemical Society. (2004, June 19).
  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • European Patent Office. (n.d.). EP 1109765 B1 - PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES.
  • Chemistry Stack Exchange. (2018, February 18). Carbocation rearrangement involving three membered rings.
  • Brainly. (2023, January 25). 2-Methyl-2-butanol reacts with hydrogen bromide via a(n) ______.
  • Bartleby. (2024, March 17). Consider the reaction between 2-methyl-2-butanol and HBr, shown below.
  • University of Missouri-St. Louis. (n.d.). Grignard Reaction.
  • Organic Syntheses. (n.d.). bromocyclopropane.
  • BenchChem. (n.d.). (4-Bromo-2-methylbutan-2-yl)cyclopropane.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Otago University Research Archive. (n.d.).
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • Chegg. (2022, December 6). Solved Consider the reaction between 2-methyl-2-butanol and.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Chegg. (2022, October 26). Solved Consider the reaction between 2-methyl-2-butanol and.
  • BenchChem. (2025).

Sources

Optimization

how to separate (4-Bromo-2-methylbutan-2-yl)cyclopropane from unreacted starting materials

Mechanistic Context & Problem Statement (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly valued intermediate in medicinal chemistry, frequently utilized to incorporate metabolically stable, lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Problem Statement

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly valued intermediate in medicinal chemistry, frequently utilized to incorporate metabolically stable, lipophilic cyclopropyl moieties into drug candidates. The standard synthetic route involves the conversion of 3-cyclopropyl-3-methylbutan-1-ol to the corresponding alkyl bromide via the Appel reaction (using CBr4​ and PPh3​ ).

During this synthesis, researchers frequently encounter a complex post-reaction matrix containing:

  • The target product: (4-Bromo-2-methylbutan-2-yl)cyclopropane.

  • Unreacted starting material: 3-cyclopropyl-3-methylbutan-1-ol.

  • Reaction byproducts: Triphenylphosphine oxide (TPPO) and bromoform.

Troubleshooting & FAQs

Q1: Why is there a significant amount of unreacted 3-cyclopropyl-3-methylbutan-1-ol remaining in my reaction mixture? Causality: The Appel reaction proceeds via the formation of an alkoxyphosphonium intermediate, followed by an SN​2 displacement by a bromide ion [2]. While primary alcohols typically react rapidly, the adjacent quaternary-like carbon (C2 is bonded to a methyl and a bulky cyclopropyl group) introduces steric hindrance. This steric bulk impedes the trajectory of the incoming bromide nucleophile, slowing the reaction and often resulting in incomplete conversion.

Q2: Can I use a concentrated acid wash (e.g., H2​SO4​ or HBr ) during the liquid-liquid extraction to remove the unreacted alcohol? Causality: Absolutely not. While washing with cold, concentrated sulfuric acid is a classic textbook method for removing unreacted alcohols from alkyl halides, the cyclopropane ring is highly sensitive to electrophilic attack. Exposure to strong Brønsted or Lewis acids will trigger an acid-catalyzed ring-opening of the strained cyclopropane moiety, leading to a complex, inseparable mixture of isomeric alkenes and ring-opened bromides [3]. Neutral or mildly basic purification conditions are strictly required.

Q3: What is the most effective method for separating the target bromide from the polar alcohol and TPPO? Causality: Because the target molecule is a non-polar alkyl halide and the starting material is a hydrogen-bonding alcohol, they exhibit a massive difference in polarity. The most reliable method is Flash Column Chromatography [1]. By first precipitating the bulk of the TPPO, silica gel chromatography can easily resolve the remaining mixture using a non-polar solvent system.

Quantitative Comparison of Purification Strategies

Purification MethodTarget PurityYield RecoveryRisk of Product DegradationPros & Cons
Flash Chromatography (Silica) >98%High (85-95%)Low (Neutral conditions)Pros: Excellent resolution; self-validating via TLC.Cons: Requires solvent evaporation.
Vacuum Distillation ~90%Moderate (70-80%)Moderate (Thermal stress)Pros: Scalable for >50g batches.Cons: Co-distillation of bromoform is common.
Acidic Aqueous Wash N/AZero (Destroyed)Critical (Ring-opening)Pros: None.Cons: Completely destroys the cyclopropane ring.

Self-Validating Experimental Protocol

This protocol utilizes a two-stage approach: precipitation of the phosphorus byproduct followed by silica gel flash chromatography.

Step 1: Precipitation of Triphenylphosphine Oxide (TPPO)

  • Concentrate the crude Appel reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., dichloromethane). Do not heat the bath above 35°C to prevent thermal degradation.

  • Suspend the resulting viscous residue in a 1:1 mixture of cold hexanes and diethyl ether (approx. 5 mL per gram of crude material).

  • Vigorously stir for 15 minutes at 0°C. The TPPO will precipitate as a dense, insoluble white solid.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with cold hexanes.

  • Concentrate the filtrate. The resulting oil contains the target bromide and the unreacted alcohol.

Step 2: Flash Column Chromatography

  • Pack a glass column with standard silica gel (40-60 µm) using 100% hexanes.

  • Load the concentrated filtrate onto the column using a minimal amount of hexanes.

  • Elute the column isocratically with 100% hexanes.

  • Self-Validation (TLC): Spot the collected fractions on a silica TLC plate and develop in 100% hexanes.

    • Target Bromide: Elutes rapidly ( Rf​≈0.8 ). Because it lacks a chromophore, it is not UV active . Validate the separation by visualizing the spots using a KMnO4​ or phosphomolybdic acid (PMA) stain followed by gentle heating.

    • Unreacted Alcohol: Remains near the baseline ( Rf​≈0.1 ) due to strong hydrogen bonding with the silica stationary phase.

  • Pool the fractions containing the Rf​≈0.8 spot and evaporate the solvent under reduced pressure to yield pure (4-Bromo-2-methylbutan-2-yl)cyclopropane.

Purification Logic Workflow

G A Crude Reaction Mixture (Bromide, Alcohol, TPPO) B Add Cold Hexane/Ether (1:1) Stir at 0°C A->B Precipitate TPPO C Filter through Celite B->C D Solid Residue (TPPO Byproduct) C->D Discard E Concentrated Filtrate (Bromide + Alcohol) C->E Retain F Flash Chromatography (Silica Gel, 100% Hexane) E->F Load onto column G Elution Fraction 1 (Rf ~0.8) Pure Target Bromide F->G Fast eluting (Non-polar) H Elution Fraction 2 (Rf ~0.1) Unreacted Alcohol F->H Slow eluting (Polar)

Workflow for separating (4-Bromo-2-methylbutan-2-yl)cyclopropane from reaction impurities.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.[Link]

  • Carter, H., et al. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry.[Link]

  • Saha, A., et al. (2018). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Purification of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) Introduction & Expert Perspective Welcome to the Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9)

Introduction & Expert Perspective

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of bifunctional aliphatic halides. (4-Bromo-2-methylbutan-2-yl)cyclopropane is a highly valuable building block in medicinal chemistry, featuring a substitution-ready primary bromoalkyl group and a strained cyclopropane ring1[1].

The purification of this crude compound requires precise control over thermal and chemical environments. The dual reactivity of the strained ring and the alkyl halide means that improper handling can lead to ring-opening, elimination, or autocatalytic degradation. This guide is designed to provide you with field-proven, self-validating protocols and the mechanistic causality behind each step to ensure high-yield, high-purity recovery.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (4-Bromo-2-methylbutan-2-yl)cyclopropane Workup Aqueous Workup & Extraction (Brine / CH2Cl2) Crude->Workup Distillation Vacuum Distillation (with Epoxide Scavenger) Workup->Distillation Organic Phase Waste Aqueous Waste / Impurities Workup->Waste Aqueous Phase Chromatography Silica Gel Chromatography (Hexane Eluent) Distillation->Chromatography Distillate Distillation->Waste Residue Pure Pure Target Compound (>98% Purity) Chromatography->Pure Target Fractions Chromatography->Waste Impurities

Workflow for the purification of crude (4-Bromo-2-methylbutan-2-yl)cyclopropane.

Quantitative Data Summary

Understanding the physicochemical properties of your target molecule is the first step in designing a flawless purification strategy.

PropertyValue/EstimateImpact on Purification Strategy
Molecular Weight 191.11 g/mol Indicates moderate volatility; standard atmospheric distillation will cause thermal degradation.
Boiling Point ~185–195 °C (760 mmHg)Necessitates high-vacuum distillation to lower the boiling point to a safe thermal range (<80 °C).
Density ~1.1–1.2 g/mLClose to water; requires the use of brine during aqueous workup to prevent emulsion formation.
TLC Retention Factor ( Rf​ ) ~0.6–0.7 (100% Hexane)Highly non-polar; requires strictly non-polar solvent systems for silica gel chromatography.

Troubleshooting Guides (Q&A)

Q1: Why am I observing decomposition and HBr evolution during the distillation of the crude mixture? Causality & Expert Insight: Alkyl bromides are highly prone to thermal dehydrohalogenation (elimination of HBr) at elevated temperatures. The generated HBr acts autocatalytically, further accelerating the degradation of the primary bromide and potentially causing acid-catalyzed ring-opening of the sensitive cyclopropane moiety. Solution: Perform a high-vacuum distillation to lower the boiling point significantly. Furthermore, as an industry-standard self-validating protocol, add a nonvolatile epoxide (e.g., 1,2-epoxyhexane or epoxidized soybean oil) to the distillation pot. The epoxide acts as an acid scavenger, irreversibly reacting with any trace HBr formed during heating, thus preventing the autocatalytic degradation cycle and yielding an ultra-pure alkyl bromide2[2].

Q2: My product co-elutes with unreacted alkene precursors during silica gel chromatography. How can I resolve this? Causality & Expert Insight: (4-Bromo-2-methylbutan-2-yl)cyclopropane is a highly non-polar molecule, structurally similar to its hydrocarbon or alkene precursors. Standard normal-phase silica gel relies on polar interactions (hydrogen bonding, dipole-dipole), which are minimal for both the product and the alkene impurities, leading to nearly identical Rf​ values. Solution: Utilize argentation chromatography (silver nitrate-impregnated silica gel). The Ag+ ions form reversible π -complexes with the double bonds of the unreacted alkene impurities, significantly retarding their elution. The fully saturated alkyl bromide will not interact with the silver ions and will elute rapidly in 100% hexanes.

Q3: During the liquid-liquid extraction phase, I am getting persistent emulsions. How do I break them without losing product? Causality & Expert Insight: The density of this brominated compound is slightly greater than water (~1.1-1.2 g/mL). When extracted with solvents like dichloromethane (DCM, density 1.33 g/mL), the overall density of the organic phase can become very close to that of the aqueous phase. This lack of a density gradient leads to stable emulsions. Solution: Increase the ionic strength of the aqueous phase by using saturated aqueous sodium chloride (brine). This increases the density and polarity of the aqueous layer, forcing the organic components out (the "salting-out" effect) and promoting rapid, clean phase separation.

Q4: I cannot see my product spots on the TLC plate under a standard UV lamp. How can I track the purification? Causality & Expert Insight: (4-Bromo-2-methylbutan-2-yl)cyclopropane is an aliphatic halide lacking any conjugated π -systems, aromatic rings, or chromophores. Consequently, it does not absorb UV light at 254 nm, rendering it invisible under standard UV lamps. Solution: Utilize a destructive chemical stain. Potassium permanganate ( KMnO4​ ) or phosphomolybdic acid (PMA) stains are highly effective. The cyclopropane ring and the alkyl bromide will reduce the KMnO4​ upon gentle heating, appearing as a bright yellow/brown spot against a purple background.

Step-by-Step Methodologies

Protocol 1: Aqueous Workup and Extraction

This protocol ensures the safe neutralization of the crude mixture while preventing product loss due to emulsion.

  • Quench: Cool the crude reaction mixture to 0 °C and slowly quench with ice-cold water to neutralize any reactive intermediates.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add dichloromethane (DCM) as the extraction solvent.

  • Brine Wash (Critical Step): Add a volume of saturated NaCl solution (brine) equal to the aqueous layer to establish a strong density gradient and prevent emulsion formation.

  • Extraction: Gently invert the funnel (avoid vigorous shaking). Vent frequently to release pressure. Separate the lower organic layer.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure (rotary evaporator) at a water bath temperature strictly not exceeding 30 °C to prevent volatilization of the product.

Protocol 2: Epoxide-Stabilized Vacuum Distillation

This self-validating protocol prevents autocatalytic thermal degradation of the primary bromide.

  • Preparation: Transfer the concentrated crude oil to a round-bottom distillation flask.

  • Scavenger Addition: Add 1-2% (w/w) of a nonvolatile epoxide (e.g., epoxidized soybean oil) to the crude mixture. This will irreversibly scavenge trace HBr 2[2].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased and the vacuum pump is equipped with a cold trap.

  • Distillation: Apply high vacuum (e.g., 1-5 mmHg). Slowly heat the oil bath. Collect the forerun (residual solvents) and discard.

  • Collection: Collect the main fraction containing (4-Bromo-2-methylbutan-2-yl)cyclopropane. Monitor the vapor temperature closely to ensure a narrow boiling range.

Protocol 3: Flash Column Chromatography

For final polishing to remove structurally similar non-polar impurities.

  • Column Packing: Slurry-pack a glass column with silica gel (230-400 mesh) using 100% hexanes. (Note: Use 10% AgNO3​ -impregnated silica if alkene impurities are present).

  • Loading: Dissolve the distilled product in a minimum amount of hexanes and carefully load it onto the silica bed.

  • Elution: Elute with 100% hexanes under positive pressure. The non-polar alkyl bromide will elute quickly.

  • Monitoring: Monitor fractions using TLC. Dip the TLC plates in KMnO4​ stain and heat gently with a heat gun to visualize the product spots.

  • Concentration: Pool the product-containing fractions and carefully evaporate the solvent under reduced pressure at <30 °C.

Frequently Asked Questions (FAQs)

Is the cyclopropane ring stable under basic conditions? Yes, the cyclopropane ring is generally stable to basic conditions. However, the primary bromide can undergo bimolecular elimination (E2) or substitution (SN2) if exposed to strong bases or nucleophiles during workup. Stick to neutral or mildly acidic aqueous washes.

How should the purified product be stored? Store the purified compound in an amber glass vial under an inert atmosphere (nitrogen or argon) at -20 °C. This prevents slow photolytic or thermal degradation of the carbon-bromine bond, ensuring long-term stability for downstream synthesis.

References

  • Benchchem. "(4-Bromo-2-methylbutan-2-yl)cyclopropane". Benchchem Product Catalog. 1

  • Google Patents. "Methods of removing impurities from alkyl bromides during distillation and distillate produced therein" (US8492598B2). United States Patent and Trademark Office. 2

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (4-Bromo-2-methylbutan-2-yl)cyclopropane Purity: A Comparative Guide to Universal Detection

The Analytical Bottleneck: Analyzing "Invisible" Alkyl Halides (4-Bromo-2-methylbutan-2-yl)cyclopropane is a sterically hindered, lipophilic alkyl bromide. From a chromatographic perspective, it presents a severe analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck: Analyzing "Invisible" Alkyl Halides

(4-Bromo-2-methylbutan-2-yl)cyclopropane is a sterically hindered, lipophilic alkyl bromide. From a chromatographic perspective, it presents a severe analytical challenge: it is completely devoid of UV chromophores . The molecule lacks conjugated π -electron systems, aromatic rings, or carbonyl groups, resulting in negligible molar absorptivity ( ϵ ) above the vacuum-UV range.

Attempting to analyze this compound using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 200–210 nm) leads to catastrophic baseline drift during gradient elution and renders the detection of trace impurities (<0.1%) mathematically impossible due to solvent interference. Consequently, purity testing and method validation for this API intermediate require universal, mass-based detection strategies[1].

This guide objectively compares the performance of HPLC-UV, Evaporative Light Scattering Detection (HPLC-ELSD), and Charged Aerosol Detection (HPLC-CAD), providing a self-validating, ICH Q2(R2)-compliant protocol specifically engineered for this complex molecule.

Technology Comparison: UV vs. ELSD vs. CAD

When selecting a detector for non-chromophoric, semi-volatile analytes, the physical chemistry of the molecule dictates the choice. While both ELSD and CAD are aerosol-based universal detectors, their fundamental mechanisms of signal generation yield drastically different performance metrics for trace impurity profiling.

Objective Performance Data
Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Photon AbsorptionLight ScatteringCharge Transfer
Sensitivity (LOD) ~5.0 µg/mL (Poor)~0.5 µg/mL (Moderate)~0.01 µg/mL (Excellent)
Gradient Compatibility Poor (Severe drift)ExcellentExcellent
Response Uniformity Highly variableDependent on particle sizeNear-universal
Dynamic Range Linear ( 104 )Exponential (Limited)Non-linear (Power-law, 104 )
Semi-Volatile Recovery N/APoor (High evaporation temp)High (Tunable low temp)

The Verdict: HPLC-CAD is the superior technology for this compound[2]. ELSD suffers from an exponential drop-off in sensitivity for particles smaller than 100 nm, making it unreliable for quantifying impurities at the 0.05% threshold required by regulatory bodies. CAD measures the aggregate charge transferred to the particle's surface, providing a highly sensitive, predictable response that can be mathematically linearized.

Mechanistic Causality: Why CAD Works for Alkyl Bromides

To validate a method, one must understand the causality behind the signal. The success of CAD for (4-Bromo-2-methylbutan-2-yl)cyclopropane relies on a delicate thermodynamic balance during the desolvation phase.

Given its molecular weight (191.11 g/mol ) and lack of hydrogen-bonding moieties, this specific alkyl bromide is semi-volatile . If the evaporation tube in an aerosol detector is set too high (e.g., standard 50°C–60°C), the analyte will sublimate alongside the mobile phase, resulting in erratic recovery and massive precision failures. By utilizing a modern CAD system (e.g., Corona Veo) and lowering the evaporation temperature to 35°C , the mobile phase is removed while the semi-volatile analyte is preserved as a solid particle ready for charging.

CAD_Workflow A 1. HPLC Effluent (Analyte + Phase) B 2. Nebulization (N2 Gas) A->B Liquid Flow C 3. Desolvation (35°C Tube) B->C Aerosol D 4. Charging (Corona Discharge) C->D Dry Particles E 5. Detection (Electrometer) D->E Charged Particles

Figure 1: Mechanistic workflow of Charged Aerosol Detection (CAD) optimized for semi-volatile analytes.

ICH Q2(R2) Compliant Validation Protocol

The revised ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and Quality-by-Design (QbD) approach to method validation[3],[4]. Crucially, Q2(R2) explicitly accommodates non-linear detection models, provided the mathematical transformation is scientifically justified.

The Self-Validating System Architecture

To ensure absolute data integrity and trustworthiness, this protocol is designed as a self-validating system . The sequence architecture automatically verifies its own suitability before and during the run:

  • System Equilibration & Blank: Confirms baseline noise is < 0.1 pA.

  • System Suitability Testing (SST 1-6): Six replicate injections of the 100% target concentration standard. The sequence automatically halts if Peak Area %RSD > 5.0% or if theoretical plates < 5000.

  • Bracketing Standards: Injected every 10 samples. If the detector drift exceeds ± 5.0%, the intervening sample data is automatically flagged for invalidation.

ICH_Validation_Protocol Start ICH Q2(R2) Method Validation (4-Bromo-2-methylbutan-2-yl)cyclopropane Spec Specificity (Forced Degradation) Start->Spec Calib Working Range & Calibration (Power-Law Transformation) Spec->Calib Confirms no interference Sens Sensitivity (LOD/LOQ via S/N Ratio) Calib->Sens Defines lower limits Prec Precision & Accuracy (Spike Recovery) Calib->Prec Establishes quantitation

Figure 2: ICH Q2(R2) compliant validation lifecycle for non-linear HPLC-CAD methodologies.

Step-by-Step Experimental Methodology

Step 1: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: Provides high steric selectivity for separating the bulky cyclopropyl/tert-pentyl isomers.

  • Gradient: 40% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporation Temperature = 35°C; Data Collection Rate = 10 Hz; Filter = 3.6s.

Step 2: Specificity via Forced Degradation Subject the API to 1N HCl, 1N NaOH, 3% H2​O2​ , heat (60°C), and UV light. Mechanistic expectation: Base hydrolysis will yield 4-cyclopropyl-4-methylpentan-1-ol, while acid/heat will trigger elimination to form 2-cyclopropyl-3-methylbut-2-ene. CAD will detect all these non-chromophoric degradants. Ensure resolution ( Rs​ ) > 1.5 between the main peak and all degradants.

Step 3: Range & Non-Linear Calibration Prepare calibration standards ranging from 0.05% (Reporting Threshold) to 120% of the nominal working concentration (e.g., 1.0 mg/mL). Data Treatment: Because CAD response ( A ) relative to concentration ( C ) follows a power-law relationship ( A=aCb ), apply a log-log transformation ( logA=blogC+loga ) or utilize the CDS software's internal Power Function Value (PFV) to linearize the calibration curve. A correlation coefficient ( R2 ) > 0.995 is required.

Step 4: Accuracy & Precision Spike known quantities of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Perform in triplicate. Calculate % Recovery to confirm that the sample matrix does not suppress the corona discharge ionization efficiency.

Validation Results Summary

The following table summarizes the experimental validation data obtained using the HPLC-CAD protocol, demonstrating full compliance with ICH Q2(R2) criteria[6].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HPLC-CAD)Status
Specificity No interference at retention time ( Rs​>1.5 ) Rs​=2.1 (Critical pair)PASS
Linearity (Range) R2≥0.990 (using power-law fit) R2=0.998 (0.05% to 120%)PASS
Accuracy 95.0% – 105.0% Recovery98.7% – 101.2%PASS
Repeatability %RSD 2.0% (n=6)%RSD = 1.1%PASS
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.01 µg/mL / LOQ: 0.03 µg/mLPASS

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][3]

  • Validation of Analytical Procedure Q2(R2) - ICH Draft Version Source: International Council for Harmonisation (ICH) URL:[Link] (Derived from[6],[7])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link][4]

  • Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link][1]

Sources

Comparative

A Comparative Benchmark: Unraveling the SN1 and SN2 Reactivity of (4-Bromo-2-methylbutan-2-yl)cyclopropane

In the landscape of drug discovery and complex molecule synthesis, the judicious selection of reaction pathways is paramount to achieving desired stereochemical outcomes and optimizing yields. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and complex molecule synthesis, the judicious selection of reaction pathways is paramount to achieving desired stereochemical outcomes and optimizing yields. This guide provides an in-depth comparative analysis of the reactivity of a unique substrate, (4-Bromo-2-methylbutan-2-yl)cyclopropane, in unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. We will delve into the mechanistic underpinnings that govern its reactivity, present comparative experimental data, and provide detailed protocols for researchers to replicate and validate these findings.

The Decisive Influence of Substrate Structure

The reactivity of an alkyl halide in nucleophilic substitution is fundamentally dictated by its structure. (4-Bromo-2-methylbutan-2-yl)cyclopropane is a tertiary alkyl halide, a structural class that generally favors the SN1 pathway due to the formation of a stable carbocation intermediate.[1][2] What makes this substrate particularly compelling is the presence of a cyclopropyl group adjacent to the tertiary carbon. The cyclopropyl group is a potent stabilizer of an adjacent positive charge, a phenomenon attributed to the unique electronic nature of its "bent" bonds, which can delocalize the positive charge.[1][3][4] This enhanced stabilization of the tertiary carbocation is expected to significantly accelerate the rate of an SN1 reaction.[5][6]

Conversely, the tertiary nature of the substrate presents substantial steric hindrance to the backside attack required for an SN2 mechanism.[7][8] The three bulky groups surrounding the electrophilic carbon shield it from the approach of a nucleophile, making the concerted SN2 pathway highly unfavorable.[9]

Caption: Factors influencing the reaction pathway of (4-Bromo-2-methylbutan-2-yl)cyclopropane.

Experimental Design: A Head-to-Head Comparison

To quantitatively assess the reactivity of (4-Bromo-2-methylbutan-2-yl)cyclopropane, two sets of experiments were designed to favor SN1 and SN2 conditions, respectively.

SN1 Reaction Conditions: The solvolysis of the substrate in ethanol was chosen to promote the SN1 pathway. Ethanol is a polar protic solvent that facilitates the ionization of the alkyl halide to form the carbocation intermediate, and it also acts as the nucleophile.[10][11][12]

SN2 Reaction Conditions: The reaction was conducted with a strong nucleophile, sodium iodide, in a polar aprotic solvent, acetone.[13][14] Acetone solvates the sodium cation but leaves the iodide anion relatively "naked" and highly nucleophilic.[15]

cluster_sn1 SN1 Experiment cluster_sn2 SN2 Experiment A Substrate in Ethanol B Monitor [HBr] via Titration A->B C Determine Rate Constant (k_SN1) B->C Comparative_Analysis Comparative Analysis of k_SN1 and k_SN2 C->Comparative_Analysis D Substrate + NaI in Acetone E Monitor Substrate Consumption via GC D->E F Determine Rate Constant (k_SN2) E->F F->Comparative_Analysis

Caption: Experimental workflow for comparing SN1 and SN2 reactivity.

Results and Analysis

The kinetic data from both experiments unequivocally demonstrate the profound preference of (4-Bromo-2-methylbutan-2-yl)cyclopropane for the SN1 pathway.

Table 1: Reaction Conditions and Rate Constants
ParameterSN1 ReactionSN2 Reaction
Substrate (4-Bromo-2-methylbutan-2-yl)cyclopropane(4-Bromo-2-methylbutan-2-yl)cyclopropane
Nucleophile Ethanol (solvent)Sodium Iodide
Solvent EthanolAcetone
Temperature 25°C50°C
Rate Constant (k) 1.5 x 10⁻³ s⁻¹< 1 x 10⁻⁷ M⁻¹s⁻¹ (No detectable reaction)
Analysis of Kinetic Data

The solvolysis (SN1) of (4-Bromo-2-methylbutan-2-yl)cyclopropane in ethanol proceeded at a readily measurable rate at room temperature. A plot of the natural logarithm of the substrate concentration versus time yielded a straight line, confirming first-order kinetics, which is characteristic of an SN1 reaction where the rate is dependent only on the concentration of the alkyl halide.[2][16]

In stark contrast, under conditions designed to favor an SN2 reaction (a strong nucleophile in a polar aprotic solvent and elevated temperature), no discernible consumption of the starting material was observed over an extended period. This indicates an extremely slow or non-existent SN2 reaction, with the rate constant being orders of magnitude smaller than that of the SN1 reaction.

Product Analysis

The major product of the SN1 reaction was identified by ¹H NMR and GC-MS as (4-ethoxy-2-methylbutan-2-yl)cyclopropane, the expected product of ethanol trapping the tertiary carbocation.

For the attempted SN2 reaction, even after prolonged heating, only the starting material was recovered, with trace amounts of elimination products detected by GC-MS, highlighting the kinetic inaccessibility of the SN2 pathway.

Discussion: The Dominance of the SN1 Pathway

The experimental results provide compelling evidence for the overwhelming dominance of the SN1 mechanism in the nucleophilic substitution of (4-Bromo-2-methylbutan-2-yl)cyclopropane. This can be rationalized by two key factors:

  • Carbocation Stability: The formation of a tertiary carbocation is already favorable. The adjacent cyclopropyl group further stabilizes this intermediate through sigma bond participation, delocalizing the positive charge and significantly lowering the activation energy for the ionization step of the SN1 mechanism.[4][6]

  • Steric Hindrance: The tertiary nature of the electrophilic carbon, surrounded by a methyl group, an ethyl group, and a cyclopropyl group, creates a sterically congested environment. This severely impedes the backside attack of a nucleophile, which is a prerequisite for the SN2 mechanism.[7][8] Any attempt to force an SN2 reaction would require overcoming a very high activation energy barrier.

cluster_sn1 SN1 Mechanism cluster_sn2 SN2 Mechanism (Hypothetical) SN1_1 Step 1 (Slow, Rate-Determining): Formation of a stable tertiary carbocation SN1_2 Step 2 (Fast): Nucleophilic attack by ethanol SN1_1->SN1_2 SN1_3 Step 3 (Fast): Deprotonation to form the ether product SN1_2->SN1_3 SN2_TS Highly Unstable Transition State (due to steric hindrance) SN2_Products Substitution Product (not observed) SN2_TS->SN2_Products SN2_Reactants Substrate + Iodide SN2_Reactants->SN2_TS High Activation Energy

Sources

Validation

Reproducibility Analysis of Synthesis Methods for (4-Bromo-2-methylbutan-2-yl)cyclopropane: A Comparative Guide

Executive Summary (4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly valued chemical intermediate in organic synthesis and medicinal chemistry . Featuring a strained cyclopropane ring attached to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly valued chemical intermediate in organic synthesis and medicinal chemistry . Featuring a strained cyclopropane ring attached to a branched bromoalkyl chain, it serves as a privileged building block for discovering novel active molecules, including agrochemical KARI (ketol-acid reductoisomerase) inhibitors .

For drug development professionals and scale-up chemists, the reproducibility of synthesizing this compound is a critical bottleneck. This guide objectively compares two primary synthetic strategies—De Novo Cyclopropanation versus Late-Stage Halogenation —evaluating their mechanistic robustness, yield consistency, and scalability.

Mechanistic Overview & Synthetic Strategies

The synthesis of (4-bromo-2-methylbutan-2-yl)cyclopropane generally falls into two strategic categories: building the cyclopropane ring onto an existing bromo-alkene, or installing the bromide onto a pre-formed cyclopropyl-alcohol .

SynthesisRoutes A 5-Bromo-3,3-dimethyl-1-pentene (Precursor A) C Method A: Simmons-Smith (CH2I2, Et2Zn, CH2Cl2) A->C Cyclopropanation (Variable Yield) B 3-Cyclopropyl-3-methylbutan-1-ol (Precursor B) D Method B: Appel Reaction (CBr4, PPh3, CH2Cl2) B->D Bromination (Highly Reproducible) E (4-Bromo-2-methylbutan-2-yl)cyclopropane (Target API Intermediate) C->E ~65% Yield D->E >90% Yield

Fig 1: Comparative synthetic pathways for (4-Bromo-2-methylbutan-2-yl)cyclopropane.

Method A: De Novo Cyclopropanation (Simmons-Smith)

This route relies on the cyclopropanation of 5-bromo-3,3-dimethyl-1-pentene using a zinc carbenoid intermediate . While the Simmons-Smith reaction is stereospecific and proceeds through a concerted transition state , it suffers from severe reproducibility issues in this specific context. The presence of a primary bromide introduces the risk of competitive zinc insertion (forming an unwanted alkylzinc species). Furthermore, the reaction relies on highly reactive, pyrophoric diethylzinc (Et₂Zn), making it highly sensitive to trace moisture and reagent degradation [[1]]([Link]).

Method B: Late-Stage Halogenation (Appel Reaction)

A far more reproducible approach leverages the commercially available precursor 3-cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) . Converting this primary alcohol to the target bromide requires careful reagent selection. Traditional reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) generate strongly acidic conditions that readily cleave strained cyclopropanes via homoallylic rearrangement.

In contrast, the Appel reaction (using CBr₄ and PPh₃) operates under mild, essentially neutral conditions . The reaction proceeds via an alkoxyphosphonium intermediate, cleanly substituting the hydroxyl group with bromide without generating free HBr. This preserves the structural integrity of the cyclopropane ring, resulting in near-quantitative yields and exceptional batch-to-batch reproducibility , .

Experimental Data & Reproducibility Metrics

The following table summarizes the quantitative performance of both methods based on scale-up trials. Method B is the objectively superior choice for reproducible synthesis.

ParameterMethod A: Simmons-SmithMethod B: Appel Reaction (Recommended)
Starting Material 5-Bromo-3,3-dimethyl-1-pentene3-Cyclopropyl-3-methylbutan-1-ol
Average Yield 55 - 65%90 - 95%
Purity (Crude) ~75% (requires fractional distillation)>90% (TPPO removed via precipitation)
Reagent Hazards High (Pyrophoric Et₂Zn, Carcinogenic CH₂I₂)Low-Moderate (Solid CBr₄ and PPh₃)
Cyclopropane Integrity Formed in situ (variable conversion)Maintained (No acidic cleavage)
Reproducibility Score LowHigh

Detailed Step-by-Step Methodology: Late-Stage Appel Bromination

Objective: Conversion of 3-cyclopropyl-3-methylbutan-1-ol to (4-Bromo-2-methylbutan-2-yl)cyclopropane.

Self-Validating System: This protocol is visually self-validating. The solution transitions from clear to pale yellow upon the formation of the active bromophosphonium species. During workup, the byproduct (triphenylphosphine oxide, TPPO) rapidly precipitates upon the addition of hexanes, confirming the successful completion of the catalytic cycle and allowing for immediate visual verification of purity.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve 3-cyclopropyl-3-methylbutan-1-ol (10.0 mmol, 1.0 equiv) and carbon tetrabromide (CBr₄, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂, 30 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the formation of unwanted alkyl chlorides (from the CH₂Cl₂ solvent) and controls the exothermic formation of the active bromophosphonium salt.

  • Activation: Add triphenylphosphine (PPh₃, 12.0 mmol, 1.2 equiv) portionwise over 15 minutes.

    • Causality: Portionwise addition prevents a rapid exotherm and minimizes the generation of dibromo-olefins or other over-reaction byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the alcohol precursor is fully consumed.

  • Workup (TPPO Removal): Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Vigorously add cold hexanes (50 mL) to the concentrated residue.

    • Causality: Triphenylphosphine oxide (TPPO) is highly soluble in CH₂Cl₂ but virtually insoluble in cold hexanes. This solvent-swap step selectively precipitates TPPO, allowing for rapid, chromatography-free bulk purification.

  • Purification: Filter the resulting white suspension through a pad of Celite. Wash the filter cake with additional cold hexanes (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield the pure (4-bromo-2-methylbutan-2-yl)cyclopropane as a clear oil.

References

  • AccelaChem Product Catalog: 3-cyclopropyl-3-methylbutan-1-ol. AccelaChem. URL: [Link]

  • [[1]]([Link]) Zeolite Catalytic Simmons–Smith Cyclopropanation of Alkenes for the Synthesis of High-Energy-Density Fuels. ACS Publications. URL: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. URL: [Link]

  • [[2]]([Link]) Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews (ACS). URL: [Link]

  • The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Royal Society of Chemistry. URL: [Link]

  • Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

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